Einecs 240-578-3
Description
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Structure
2D Structure
Properties
CAS No. |
16510-14-8 |
|---|---|
Molecular Formula |
C25H32ClN3O4 |
Molecular Weight |
474.0 g/mol |
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;2,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C18H26ClN3.C7H6O4/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;8-4-1-2-6(9)5(3-4)7(10)11/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);1-3,8-9H,(H,10,11) |
InChI Key |
NJAVYAZYVFVSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.C1=CC(=C(C=C1O)C(=O)O)O |
Related CAS |
97158-47-9 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of 2-Mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Mercaptobenzimidazole (2-MBI). It includes detailed experimental protocols, tabulated quantitative data, and structural visualizations to support advanced research and development applications.
Chemical Structure and Tautomerism
2-Mercaptobenzimidazole (IUPAC Name: 1,3-dihydro-2H-benzimidazole-2-thione) is a bicyclic heterocyclic compound featuring a fused benzene and imidazole ring system.[1] A key characteristic of its structure is the existence of a tautomeric equilibrium between the thione and thiol forms.[2][3] In the solid state, the molecule predominantly exists as the thione tautomer, which is characterized by a carbon-sulfur double bond (C=S).[4][5] Theoretical calculations also indicate that the thione form is the more stable tautomer in the gas phase and in solution.[6][7] This equilibrium is crucial for its chemical reactivity and biological activity.
Caption: Thiol-Thione tautomerism of 2-Mercaptobenzimidazole.
Physicochemical and Spectroscopic Data
The structural properties of 2-Mercaptobenzimidazole have been extensively characterized using various analytical techniques. Key physicochemical and spectroscopic data are summarized below for reference.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 583-39-1 | |
| Molecular Formula | C₇H₆N₂S | [8] |
| Molecular Weight | 150.22 g/mol | [8] |
| Appearance | White to light yellow crystalline powder | [9][10] |
| Melting Point | 300-304 °C | [11][12] |
| Solubility | Soluble in ethanol, acetone, ethyl acetate. Insoluble in water, benzene, chloroform. | [9] |
| Density | ~1.42 g/cm³ | [10][13] |
Table 2: Spectroscopic Data
| Technique | Solvent/Method | Peak Position (δ in ppm or ν in cm⁻¹) | Assignment | Reference |
| ¹H NMR | DMSO-d₆ | δ 12.20 (singlet, 2H) | 2 x NH protons (disappears on D₂O exchange) | [14] |
| DMSO-d₆ | δ 7.27–7.36 (multiplet, 4H) | Aromatic protons (ArH) | [15] | |
| ¹³C NMR | DMSO-d₆ | δ 168.00 | C=S | [16] |
| DMSO-d₆ | δ 131.25, 131.59 | Aromatic C (quaternary) | [16] | |
| DMSO-d₆ | δ 111.00 | Aromatic CH | [16] | |
| FT-IR | KBr Disc | ν 3283 - 3366 | N-H stretching | |
| KBr Disc | ν 3060 - 3061 | Aromatic C-H stretching | ||
| KBr Disc | ν 1601 - 1610 | C=N stretching |
Table 3: Crystal Structure and Bond Length Data
The crystal structure of 2-MBI has been determined by X-ray crystallography, confirming its planar nature and the predominance of the thione form in the solid state.[4] Molecules are linked by N-H···S hydrogen bonds.[4]
| Parameter | Value | Method | Reference |
| Crystal System | Monoclinic | X-ray Diffraction | [4] |
| Space Group | P2₁/m | X-ray Diffraction | [4] |
| C=S Bond Length | 1.671(8) Å | X-ray Diffraction | [4] |
| C-N Bond Length (avg) | 1.381 Å (in imidazole ring) | X-ray Diffraction | [4] |
| C-C Bond Length (avg) | 1.389 Å (in benzene ring) | X-ray Diffraction | [4] |
| N-H···S H-Bond | 3.366 Å | X-ray Diffraction | [4] |
Experimental Protocols
Synthesis of 2-Mercaptobenzimidazole
A common and efficient method for the synthesis of 2-Mercaptobenzimidazole involves the reaction of o-phenylenediamine with potassium ethyl xanthate or carbon disulfide.[2][11]
Caption: General workflow for the synthesis of 2-Mercaptobenzimidazole.
Detailed Protocol:
-
Reaction Setup: In a 1-liter flask, combine o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 300 mL of 95% ethanol, and 45 mL of water.[11]
-
Reflux: Heat the mixture under reflux for 3 hours.[11]
-
Decolorization: Cautiously add 12 g of Norit (activated charcoal) to the hot mixture and continue to heat at reflux for an additional 10 minutes.[11]
-
Filtration: Remove the Norit by hot filtration.
-
Precipitation: Heat the filtrate to 60–70 °C and add 300 mL of warm tap water (60–70 °C). While stirring vigorously, add a solution of 25 mL of acetic acid in 50 mL of water. The product will begin to separate as white crystals.[11]
-
Crystallization: To ensure complete crystallization, place the mixture in a refrigerator for at least 3 hours.[11]
-
Isolation: Collect the product on a Büchner funnel, wash with water, and dry overnight at 40 °C. The expected yield is approximately 84–86%.[11]
Spectroscopic Characterization
Objective: To confirm the structure and purity of the synthesized 2-Mercaptobenzimidazole.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing a small amount of the dried product with spectroscopic grade KBr powder and pressing it into a transparent pellet.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Peaks: Confirm the presence of key functional groups by identifying characteristic absorption bands, such as N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3060 cm⁻¹), and C=N stretching (~1610 cm⁻¹).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the product in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Expected Signals for ¹H NMR: Observe a broad singlet around δ 12.20 ppm corresponding to the two equivalent N-H protons and multiplets in the aromatic region (δ 7.2-7.4 ppm).[14][15]
-
Expected Signals for ¹³C NMR: Identify the characteristic thione carbon (C=S) signal around δ 168 ppm and signals for the aromatic carbons.[16]
Biological and Industrial Significance
2-Mercaptobenzimidazole and its derivatives are of significant interest due to their wide array of biological activities, including antimicrobial, antifungal, anti-HIV, analgesic, and anti-inflammatory properties.[2][15][17] This has made the benzimidazole scaffold a valuable pharmacophore in drug discovery.[17][18] Industrially, it is used as a non-staining antioxidant in the rubber industry, a corrosion inhibitor for metals like copper and steel, and as a brightener in copper plating processes.[2][9][19]
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Mercaptobenzimidazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. FMUP - Energetic, structural and tautomeric analysis of 2-mercaptobenzimidazole [sigarra.up.pt]
- 8. mercaptobenzimidazole.com [mercaptobenzimidazole.com]
- 9. chembk.com [chembk.com]
- 10. 2-Mercaptobenzimidazole | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2-Mercaptobenzimidazole | 583-39-1 [chemicalbook.com]
- 13. 2-mercaptobenzimidazole [stenutz.eu]
- 14. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity : Oriental Journal of Chemistry [orientjchem.org]
- 16. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 17. ijmrhs.com [ijmrhs.com]
- 18. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Mercaptobenzimidazole CAS#: 583-39-1 [m.chemicalbook.com]
Synthesis of 2-Mercaptobenzimidazole from o-Phenylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-mercaptobenzimidazole from o-phenylenediamine, a critical reaction in the development of various pharmaceutical compounds. This document details the underlying chemical principles, outlines various experimental protocols, and presents key quantitative data to facilitate reproducible and efficient synthesis. Visual aids in the form of reaction pathways and experimental workflows are included to enhance understanding.
Introduction
2-Mercaptobenzimidazole (2-MBI) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, antihistamine, and analgesic properties. The core structure of 2-MBI is synthesized through the reaction of o-phenylenediamine with a source of a thiocarbonyl group, most commonly carbon disulfide. This guide explores the nuances of this synthetic route, providing detailed methodologies and comparative data for researchers in the field.
Chemical Reaction and Mechanism
The fundamental reaction for the synthesis of 2-mercaptobenzimidazole involves the condensation of o-phenylenediamine with carbon disulfide.[1][2] The reaction proceeds through the nucleophilic attack of the amino groups of o-phenylenediamine on the electrophilic carbon of carbon disulfide, followed by intramolecular cyclization and elimination of hydrogen sulfide to yield the final product.
Several catalytic systems can be employed to facilitate this reaction, including potassium hydroxide, tertiary amines, and potassium ethyl xanthate.[3][4][5] When a tertiary amine is used as a catalyst, it is proposed that an active intermediate, R3N-CS2, is formed, which then reacts with o-phenylenediamine.[4]
Experimental Protocols
Multiple effective protocols for the synthesis of 2-mercaptobenzimidazole have been reported. The following sections detail some of the most common and reliable methods.
Method 1: Synthesis using Potassium Hydroxide and Carbon Disulfide
This method, adapted from a study on novel radiotracers, utilizes potassium hydroxide as a catalyst.[5]
Procedure:
-
Dissolve potassium hydroxide (0.03 mol) in a mixture of 30 mL of 60% ethanol and 20 mL of water.
-
Add carbon disulfide (0.03 mol) to the stirred mixture and heat to 80 °C.
-
In a separate flask, dissolve o-phenylenediamine (0.03 mol) in 20 mL of ethanol at room temperature.
-
Add the o-phenylenediamine solution dropwise to the potassium hydroxide/carbon disulfide mixture.
-
Reflux the resulting mixture for 6 hours at 75-85 °C, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol by evaporation.
-
Dissolve the white residue in water and precipitate the product by adding 50% dilute acetic acid.
-
Recrystallize the crude product from a 1:1 water-ethanol mixture to obtain pure 2-mercaptobenzimidazole.[5]
Method 2: Synthesis using Potassium Ethyl Xanthate
This procedure is a well-established method for producing high-quality 2-mercaptobenzimidazole.[3]
Procedure:
-
In a 1-liter flask, combine o-phenylenediamine (32.4 g, 0.3 mole), potassium ethyl xanthate (52.8 g, 0.33 mole), 300 mL of 95% ethanol, and 45 mL of water.
-
Heat the mixture under reflux for 3 hours.
-
Cautiously add 12 g of Norit (activated carbon) and continue refluxing for an additional 10 minutes.
-
Filter the hot mixture to remove the Norit.
-
Heat the filtrate to 60-70 °C and add 300 mL of warm tap water (60-70 °C).
-
With good stirring, add a solution of 25 mL of acetic acid in 50 mL of water.
-
Allow the product to crystallize, then place the mixture in a refrigerator for 3 hours to complete crystallization.
-
Collect the product by filtration on a Büchner funnel and dry overnight at 40 °C.[3]
An alternative within this method is to replace potassium ethyl xanthate with 19 g of potassium hydroxide and 26 g (21 mL, 0.34 mole) of carbon disulfide, which yields a product of the same quality and quantity.[3]
Method 3: Synthesis in an Autoclave
For reactions requiring elevated temperature and pressure, an autoclave can be utilized.[1]
Procedure:
-
Dissolve o-phenylenediamine (5.0 g, 0.083 mol) in 75 mL of absolute ethanol.
-
Add 35 mL of carbon disulfide to the solution.
-
Transfer the mixture to an autoclave and seal it securely.
-
Heat the autoclave in a sand bath at 150 °C for 15 hours.
-
After cooling, transfer the mixture to a beaker and add 9 mL of 10% sodium hydroxide to remove any unreacted o-phenylenediamine.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the 2-mercaptobenzimidazole.
-
Filter, dry, and recrystallize the product from an ethanol-water mixture.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the cited experimental protocols, providing a clear comparison of yields and physical properties.
| Parameter | Method 1 (KOH/CS₂)[5] | Method 2 (Potassium Ethyl Xanthate)[3] | Method 3 (Autoclave)[1] |
| Yield | ~74% | 84-86.5% | Good Yield |
| Melting Point (°C) | 258 | 303-304 | Not specified |
| Purity | ≥97% (UHPLC) | Excellent | High Purity |
Table 1: Comparison of Reaction Yields, Melting Points, and Purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | Colorless monoclinic crystals (pure); brownish-yellow crystals (technical)[6] |
| 2-Mercaptobenzimidazole | C₇H₆N₂S | 150.20 | Glistening white crystals[3] |
Table 2: Physical Properties of Reactant and Product.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of 2-mercaptobenzimidazole.
Caption: Reaction pathway for the synthesis of 2-mercaptobenzimidazole.
Caption: General experimental workflow for 2-MBI synthesis.
Conclusion
The synthesis of 2-mercaptobenzimidazole from o-phenylenediamine is a robust and versatile reaction with several established protocols. The choice of method may depend on the desired scale, purity requirements, and available equipment. This guide provides the necessary technical details, comparative data, and visual aids to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs in the pursuit of novel therapeutic agents.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomerism and Stability of 2-Mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercaptobenzimidazole (2-MBI) is a heterocyclic compound of significant interest in medicinal chemistry and materials science, largely owing to its versatile chemical nature. A critical aspect of its reactivity and biological activity is its existence in a tautomeric equilibrium between a thione and a thiol form. This technical guide provides a comprehensive overview of the tautomerism and stability of 2-MBI, consolidating findings from both theoretical and experimental studies. It is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical processes.
Introduction
2-Mercaptobenzimidazole (C₇H₆N₂S) is a bicyclic molecule consisting of a fusion between a benzene and an imidazole ring, with a sulfur-containing functional group at the 2-position.[1] This structure allows for the existence of two tautomeric forms: the thione form (1,3-dihydro-2H-benzimidazole-2-thione) and the thiol form (1H-benzimidazole-2-thiol).[2] The equilibrium between these two forms is a crucial determinant of the molecule's physicochemical properties, including its reactivity, lipophilicity, and ability to interact with biological targets.[2] Understanding and controlling this tautomeric balance is therefore of paramount importance in the design of novel therapeutics and functional materials based on the 2-MBI scaffold.
Tautomeric Forms and Relative Stability
The tautomeric equilibrium of 2-MBI involves the migration of a proton between the nitrogen and sulfur atoms. The two primary forms are the thione and the thiol tautomers.
Thione Tautomer
The thione form is characterized by a carbon-sulfur double bond (C=S) and N-H bonds within the imidazole ring.[3] Computational and experimental evidence overwhelmingly indicates that the thione tautomer is the more stable form in both the gas phase and in various solvents.[4][5][6] This stability is attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol form and the overall aromaticity of the system.
Thiol Tautomer
The thiol form possesses a carbon-sulfur single bond with a proton attached to the sulfur atom (S-H), creating a sulfhydryl group, and a carbon-nitrogen double bond (C=N) within the imidazole ring. While less stable, the thiol form can be populated to varying degrees depending on the solvent environment and can be trapped by derivatization, for instance, through S-alkylation.[6]
Quantitative Stability Analysis
A substantial body of research has focused on quantifying the relative stabilities of the 2-MBI tautomers through both computational and experimental methods.
Computational Studies
Density Functional Theory (DFT) has been a powerful tool in elucidating the energetic landscape of 2-MBI tautomerism. The table below summarizes key computational findings.
| Computational Method | Basis Set | Phase | Calculated Energy Difference (Thione vs. Thiol) | Activation Energy (Intramolecular Proton Transfer) | Reference |
| B3LYP | 6-311G** | Gas | Thione is more stable | High barrier | [4] |
| G3(MP2)//B3LYP | - | Gas | Thione is the preferred form | - | [5][6] |
| B3LYP | 6-311++G(d,p) | Gas & Solution | Thione is dominant | Not specified | [4] |
Note: The energy difference is typically in the range of a few kcal/mol, favoring the thione tautomer.
Experimental Studies
Experimental determination of the energetic parameters of 2-MBI stability has been achieved through calorimetric techniques.
| Experimental Method | Phase | Measured Enthalpy of Formation (Gas Phase) | Tautomerization Energy (0 K) | Reference |
| Rotating-bomb calorimetry & Knudsen effusion | Gas | Derived from combustion and sublimation enthalpies | Favors thione tautomer | [5][6] |
Experimental Protocols
The study of 2-MBI tautomerism relies on a combination of spectroscopic and synthetic methodologies.
Spectroscopic Analysis
NMR spectroscopy is a cornerstone technique for investigating tautomeric equilibria in solution.
-
¹H NMR: The presence of distinct N-H and S-H protons for the thione and thiol forms, respectively, can be diagnostic. In many solvents, rapid proton exchange leads to a single, averaged signal.[7][8]
-
¹³C NMR: The chemical shift of the C2 carbon is particularly sensitive to the tautomeric state. The C=S carbon of the thione form resonates at a different frequency compared to the C-S carbon of the thiol form.[9]
-
¹⁵N NMR: This technique provides direct information about the nitrogen environment, with a significant chemical shift difference of approximately 100 ppm between the iminothiol and thioamide nitrogen atoms.[8]
Typical Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample of 2-MBI in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 10-20 mg/mL.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁵N NMR spectra at a controlled temperature (e.g., 298 K). For studying the kinetics of proton exchange, variable temperature NMR experiments can be performed.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to determine the relative populations of the tautomers. Comparison with spectra of "locked" N-methyl and S-methyl derivatives can aid in signal assignment.[8]
UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium, as the electronic transitions of the thione and thiol forms differ. The position of the absorption maximum can be influenced by the solvent polarity, which can shift the equilibrium.[10][11]
Typical Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of 2-MBI in a range of solvents with varying polarities (e.g., cyclohexane, ethanol, water).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectra over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the changes in the absorption maxima (λ_max) and molar absorptivity as a function of solvent polarity to infer shifts in the tautomeric equilibrium.
Synthesis of Tautomerically "Locked" Derivatives
To unequivocally characterize the properties of each tautomer, N-methyl and S-methyl derivatives of 2-MBI are often synthesized. These derivatives "lock" the molecule into a specific tautomeric form.
Alkylation of 2-MBI with alkyl halides in the presence of a base typically occurs at the sulfur atom.[6]
Example Protocol for S-methylation:
-
Dissolve 2-MBI in a suitable solvent such as ethanol or acetone.
-
Add an equimolar amount of a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the thiol group.
-
Add an equimolar amount of methyl iodide and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, isolate the product by filtration or extraction and purify by recrystallization.
While S-alkylation is generally favored, N-alkylation can be achieved under specific conditions, sometimes leading to a mixture of N,N'-disubstituted and N-monosubstituted products.
Visualizing Tautomerism and Reaction Pathways
Graphviz diagrams can be used to illustrate the tautomeric equilibrium and the influence of catalysts on the proton transfer mechanism.
Caption: Tautomeric equilibrium of 2-Mercaptobenzimidazole.
Caption: Proton transfer pathways for 2-MBI tautomerization.
Impact on Drug Development and Material Science
The tautomeric state of 2-MBI and its derivatives has profound implications:
-
Drug Discovery: The ability of a molecule to exist in different tautomeric forms can affect its binding affinity to a biological target. The different hydrogen bonding patterns and shapes of the thione and thiol forms can lead to distinct biological activities.[2]
-
Physicochemical Properties: Tautomerism influences properties such as solubility, pKa, and lipophilicity (logP), which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
-
Corrosion Inhibition: 2-MBI is an effective corrosion inhibitor, and its mechanism of action involves the adsorption of one or both tautomers onto a metal surface. The stability of the inhibitor and the protective film can be dependent on the tautomeric form and the environmental conditions.[12][13]
Conclusion
The tautomerism of 2-Mercaptobenzimidazole is a well-established phenomenon with the thione form being the thermodynamically more stable tautomer. A combination of computational modeling and experimental techniques, particularly NMR spectroscopy, has provided a deep understanding of the factors governing the tautomeric equilibrium. For researchers in drug development and materials science, a thorough appreciation of 2-MBI's tautomeric behavior is essential for the rational design of new molecules with desired properties and functions. This guide has summarized the key quantitative data and experimental approaches to aid in these endeavors.
References
- 1. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity : Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Difluorobenzonitrile (EINECS 240-578-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-Difluorobenzonitrile, identified by EINECS number 240-578-3 and CAS number 64248-62-0.[1] This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It includes a detailed summary of its properties, experimental protocols for their determination, and visualizations of its synthetic applications. The presence of two fluorine atoms on the benzonitrile ring imparts unique electronic and steric characteristics, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]
Chemical Identity and Structure
| Identifier | Value |
| EINECS Number | 240-578-3 |
| CAS Number | 64248-62-0[1] |
| IUPAC Name | 3,4-difluorobenzonitrile[4] |
| Synonyms | 4-Cyano-1,2-difluorobenzene[5] |
| Molecular Formula | C₇H₃F₂N[1] |
| Molecular Weight | 139.10 g/mol [1][4] |
| SMILES String | Fc1ccc(cc1F)C#N |
| InChI Key | BTBFCBQZFMQBNT-UHFFFAOYSA-N |
Physical Properties
3,4-Difluorobenzonitrile is a white to off-white crystalline powder at room temperature.[2][3]
| Property | Value |
| Appearance | White to off-white crystalline powder[2][3] |
| Melting Point | 52-54 °C |
| Boiling Point | 198-200 °C[2] |
| Flash Point | 69 °C (closed cup) |
| Solubility | Soluble in organic solvents such as acetone, dichloromethane, and ethanol.[2] |
Chemical Properties and Applications
3,4-Difluorobenzonitrile serves as a crucial intermediate in organic synthesis, particularly for introducing fluorinated aromatic moieties into larger molecules.[2][3] This is highly advantageous in the development of pharmaceuticals and agrochemicals, as the inclusion of fluorine atoms can enhance the metabolic stability, bioavailability, and overall efficacy of the final product.[2] It is utilized in the preparation of fluorophenoxy herbicides and fluorine-substituted benzyl amides.[1] Its reactivity and versatility make it a key component in the synthesis of complex organic compounds.[2]
Spectral Data
Spectral analysis is crucial for the identification and characterization of 3,4-Difluorobenzonitrile. Available data includes:
-
¹H NMR, ¹³C NMR: Provides information on the hydrogen and carbon framework of the molecule.
-
Mass Spectrometry (GC-MS): Confirms the molecular weight and fragmentation pattern.[4]
-
Infrared (IR) Spectroscopy (FTIR): Shows characteristic absorption bands for the nitrile (C≡N) and C-F bonds.[4]
-
Raman Spectroscopy: Complements IR data for structural elucidation.[4]
Safety and Handling
3,4-Difluorobenzonitrile is classified as a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled.[4][6] It causes skin and serious eye irritation and may cause respiratory irritation.[4][6]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[6]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.
Experimental Protocols
Determination of Melting Point (Capillary Method - ASTM E324)
This method is used to determine the melting range of a crystalline organic compound, which is an indicator of its purity.[7][8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate temperature reading.
-
Record the temperature at which the first drop of liquid appears (the initial melting point).
-
Record the temperature at which the entire sample has turned into a clear liquid (the final melting point).
-
The melting range is the difference between the final and initial melting points. A narrow range (0.5-2°C) is indicative of high purity.
Determination of Boiling Point (Distillation Method)
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[9]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer (calibrated)
-
Heating mantle
-
Boiling chips
Procedure:
-
Place a small volume (e.g., 5-10 mL) of 3,4-Difluorobenzonitrile and a few boiling chips into the distillation flask.
-
Set up the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
The boiling point is the stable temperature at which the vapor is condensing and dripping into the condenser. Record this temperature.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Determination of Water Solubility (OECD 105 - Flask Method)
This method is suitable for substances with a solubility greater than 10⁻² g/L.[10][11][12]
Apparatus:
-
Flask with a stirrer
-
Constant temperature bath (e.g., 20 ± 0.5 °C)
-
Analytical balance
-
Centrifuge or filtration system
-
Analytical instrument for concentration determination (e.g., HPLC, GC)
Procedure:
-
Add an excess amount of 3,4-Difluorobenzonitrile to a known volume of water in a flask.
-
Place the flask in a constant temperature bath and stir the mixture.
-
Continue stirring until equilibrium is reached (preliminary tests can determine the required time).
-
Stop stirring and allow the mixture to settle.
-
Separate the aqueous phase from the undissolved solid by centrifugation or filtration.
-
Determine the concentration of 3,4-Difluorobenzonitrile in the clear aqueous solution using a suitable analytical method.
-
The water solubility is expressed as the mass of the substance per volume of water (e.g., in g/L or mg/L).
Conclusion
3,4-Difluorobenzonitrile is a versatile and valuable chemical intermediate with well-defined physical and chemical properties. Its unique fluorinated structure is key to its utility in the synthesis of high-performance materials, particularly in the pharmaceutical and agrochemical industries. The standardized protocols provided in this guide offer a framework for the accurate determination of its key properties, ensuring its effective and safe use in research and development.
References
- 1. scbt.com [scbt.com]
- 2. 3, 4 Difluorobenzonitrile – Chemical for Industrial and Research Use [yychemical.com]
- 3. nbinno.com [nbinno.com]
- 4. 3,4-Difluorobenzonitrile | C7H3F2N | CID 587203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Difluorobenzonitrile 64248-62-0 | TCI AMERICA [tcichemicals.com]
- 6. capotchem.cn [capotchem.cn]
- 7. infinitalab.com [infinitalab.com]
- 8. store.astm.org [store.astm.org]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 11. filab.fr [filab.fr]
- 12. Water Solubility | Scymaris [scymaris.com]
Spectroscopic Profile of 2-Mercaptobenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Mercaptobenzimidazole (2-MBI), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.
Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-Mercaptobenzimidazole, facilitating easy comparison and reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-MBI. The proton (¹H) and carbon-13 (¹³C) NMR data are presented below.
Table 1: ¹H NMR Spectroscopic Data for 2-Mercaptobenzimidazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| ~12.5 | br s | 1H | N-H | DMSO-d₆ |
| ~7.18 | m | 4H | Ar-H | DMSO-d₆ |
Data sourced from publicly available spectral databases.[1][2]
Table 2: ¹³C NMR Spectroscopic Data for 2-Mercaptobenzimidazole
| Chemical Shift (δ) ppm | Assignment | Solvent |
| ~168.5 | C=S | DMSO-d₆ |
| ~131.0 | Ar-C | DMSO-d₆ |
| ~122.0 | Ar-CH | DMSO-d₆ |
| ~109.5 | Ar-CH | DMSO-d₆ |
Note: Due to the tautomeric nature of 2-MBI, the signals for the aromatic carbons can sometimes appear averaged in the NMR spectrum.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in 2-MBI. The characteristic absorption bands are detailed in the table below.
Table 3: IR Spectroscopic Data for 2-Mercaptobenzimidazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2800 | Broad | N-H and S-H stretching (tautomers) |
| ~1620 | Medium | C=N stretching |
| ~1475-1516 | Strong | Aromatic C=C stretching |
| ~1226 | Medium | C-N stretching |
| ~601 | Medium | C-S stretching |
Data compiled from various spectroscopic databases and literature.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2-MBI.
Table 4: Mass Spectrometry Data for 2-Mercaptobenzimidazole
| m/z | Relative Intensity (%) | Assignment | Ionization Mode |
| 150.03 | 100 | [M]⁺ (Molecular Ion) | EI |
| 117.04 | ~60 | [M-SH]⁺ | ESI (-) |
| 149.02 | ~59 | [M-H]⁻ | ESI (-) |
Fragmentation patterns can vary depending on the ionization technique used.[5][8][9] The exact mass of 2-Mercaptobenzimidazole is approximately 150.0252 g/mol .[8]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on common practices in analytical chemistry.
NMR Spectroscopy Protocol
Instrumentation: A high-field NMR spectrometer (e.g., Bruker, Varian, or JEOL) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR is recommended.[5][10]
Sample Preparation:
-
Dissolve approximately 5-10 mg of 2-Mercaptobenzimidazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is commonly used due to the good solubility of 2-MBI and its ability to allow for the observation of exchangeable protons (N-H).[1]
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
IR Spectroscopy Protocol
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of 2-Mercaptobenzimidazole with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet-forming die and press it under high pressure to form a transparent or semi-transparent pellet.
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.[5]
Data Acquisition:
-
Record the background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry Protocol
Instrumentation: A variety of mass spectrometers can be used, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or a standalone mass spectrometer with a direct insertion probe.[5][11] Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[5][8]
Sample Preparation (for GC-MS):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
The sample may require derivatization to increase its volatility for GC analysis.[11]
Sample Preparation (for LC-MS):
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of water, methanol, or acetonitrile with a small amount of formic acid or ammonium acetate).[8]
Data Acquisition:
-
Introduce the sample into the ion source of the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. For fragmentation analysis (MS/MS), the parent ion of interest is selected and fragmented to produce a daughter ion spectrum.[8]
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 2-Mercaptobenzimidazole.
Caption: General workflow for spectroscopic analysis of 2-Mercaptobenzimidazole.
References
- 1. 2-Mercaptobenzimidazole(583-39-1) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-Mercaptobenzimidazole(583-39-1) 13C NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Mercaptobenzimidazole | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Mercaptobenzimidazole(583-39-1) IR Spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. massbank.eu [massbank.eu]
- 9. massbank.eu [massbank.eu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A novel approach for simultaneous determination of 2-mercaptobenzimidazole and derivatives of 2-thiouracil in animal tissue by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-Mercaptobenzimidazole (CAS 583-39-1)
Introduction
2-Mercaptobenzimidazole (2-MBI), identified by CAS number 583-39-1, is a heterocyclic organic compound with the chemical formula C₇H₆N₂S.[1] It consists of a benzimidazole core substituted with a thiol group at the 2-position. The molecule exists in tautomeric forms, the thiol and the thione, with the thione form being predominant.[2] This compound and its derivatives are of significant interest due to their broad range of industrial and pharmacological applications. Industrially, 2-MBI is a well-established antioxidant and vulcanization accelerator in the rubber and polymer industries.[1][3] In the realm of drug development, it serves as a versatile scaffold for synthesizing molecules with diverse biological activities, including antimicrobial, antioxidant, anticonvulsant, and enzyme inhibitory properties.[2][4]
Physicochemical Properties
2-Mercaptobenzimidazole is typically a light yellow or off-white crystalline powder.[1] A summary of its key quantitative properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 583-39-1 | [1] |
| Molecular Formula | C₇H₆N₂S | [1] |
| Molar Mass | 150.20 g/mol | [1] |
| Melting Point | >300 °C (lit.) / 300-304 °C (lit.) | [1][5] |
| Density | 1.42 g/cm³ | [1][5] |
| Boiling Point | 270.6 ± 23.0 °C (Predicted) | [5] |
| Flash Point | >250 °C / >400 °C (closed cup) | [5] |
| Water Solubility | <0.1 g/100 mL at 23.5 °C / Insoluble | [1][5] |
| Solubility | Soluble in acetone, ethanol, and ethyl acetate | [1][6] |
| pKa | 10.24 ± 0.10 (Predicted) | [5] |
| LogP | 0.88-1.66 at 20-25 °C | [5] |
| Vapor Pressure | 0-0.001 Pa at 25 °C | [5] |
| Refractive Index | 1.5500 (estimate) / 1.744 | [3][5] |
| Appearance | Light yellow to off-white crystalline powder | [1][6] |
Synthesis and Experimental Protocols
2-Mercaptobenzimidazole can be synthesized through several routes, most commonly involving the condensation of o-phenylenediamine with a sulfur-containing reactant.
Synthesis Workflow
References
biological activities of 2-mercaptobenzimidazole derivatives
An In-depth Technical Guide to the Biological Activities of 2-Mercaptobenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the diverse biological activities exhibited by 2-mercaptobenzimidazole (2-MBI) derivatives. The unique structural features of the 2-MBI core have made it a privileged scaffold in medicinal chemistry, leading to the development of compounds with a wide range of therapeutic properties. This document summarizes key findings, presents quantitative data for easy comparison, details experimental protocols, and visualizes complex information through diagrams.
Synthesis of 2-Mercaptobenzimidazole Derivatives
The synthesis of 2-MBI derivatives is typically achieved through various chemical reactions, with the Mannich reaction being a prominent method. A general approach involves the reaction of 2-mercaptobenzimidazole with an aldehyde (commonly formaldehyde) and a secondary amine. Another common strategy is the S-alkylation and N-alkylation of the 2-MBI core, followed by further modifications to introduce diverse functional groups.[1]
A novel synthesis method involves the reaction of o-phenylenediamines with N-aminorhodanine.[2] This approach provides an alternative route to 2-mercaptobenzazole derivatives. One specific protocol involves heating o-phenylenediamines with N-aminorhodanine in xylene for several hours.[2]
The following diagram illustrates a generalized synthetic scheme for creating a library of 2-mercaptobenzimidazole derivatives.
Caption: Generalized Mannich reaction for the synthesis of 2-MBI derivatives.
Antimicrobial Activity
Derivatives of 2-mercaptobenzimidazole have demonstrated significant activity against a range of bacterial and fungal pathogens.[3][4][5] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[6]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 2-MBI derivatives against different microbial strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Series 5b, 5d, 5g, 5i | Staphylococcus aureus, Enterococcus faecalis (Gram-positive) | - | [4][5] |
| Klebsiella pneumoniae, Escherichia coli (Gram-negative) | - | [4][5] | |
| Series 6b, 6e, 6f, 6i | Aspergillus fumigatus, Candida albicans (Fungal) | - | [4][5] |
| Compound 4b | S. aureus | - | [7][8] |
| E. coli | - | [7][8] | |
| Compound 3b | S. aureus | - | [7][8] |
| E. coli | - | [7][8] |
Note: Specific MIC values were not consistently provided in the search results, but the referenced studies indicate significant activity for the listed compounds.
Experimental Protocol: Agar Well Diffusion Assay
A common method to evaluate the antibacterial activity of 2-MBI derivatives is the agar well diffusion assay.[7][8]
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Seeding of Agar Plates: The surface of a sterile agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension using a sterile cotton swab.
-
Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Test Compounds: A defined volume of the 2-MBI derivative solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement of Inhibition Zones: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
The following diagram illustrates the workflow for the agar well diffusion assay.
Caption: Workflow of the agar well diffusion assay for antimicrobial screening.
Anticancer Activity
Numerous studies have highlighted the potential of 2-mercaptobenzimidazole derivatives as anticancer agents.[9][10][11] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.[12]
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values of selected 2-MBI derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 26 | Human Colorectal Carcinoma (HCT-116) | - | [10] |
| Compound 6b | Hepatocellular Carcinoma (HepG2) | 6.83 | [13] |
| Breast Cancer (MCF-7) | 3.64 | [13] | |
| Breast Cancer (MDA-MB-231) | 2.14 | [13] | |
| Cervical Cancer (HeLa) | 5.18 | [13] | |
| Fluoro aryl benzimidazole derivative 1 | Osteosarcoma (HOS) | 1.8 | [12] |
| Melanoma (G361) | 2.0 | [12] | |
| Breast Cancer (MCF-7) | 2.8 | [12] | |
| Leukemia (K-562) | 7.8 | [12] | |
| Compounds 15a-b | Cervical Cancer (HeLa) | 1.44 - 1.62 | [12] |
Note: A specific IC50 value for compound 26 was not provided in the abstract.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 2-MBI derivative for a defined period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and a vehicle control are included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
Antioxidant Activity
Several 2-mercaptobenzimidazole derivatives have been reported to possess antioxidant properties.[1][14] Their ability to scavenge free radicals is a key aspect of this activity.
Quantitative Antioxidant Data
The following table shows the IC50 values of some 2-MBI derivatives in the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.
| Compound/Derivative | DPPH Scavenging IC50 (µM) | Reference |
| Compound 13 | 131.50 | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a common and straightforward method for evaluating the antioxidant capacity of chemical compounds.[7]
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the 2-MBI derivative. A control containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Enzyme Inhibition
2-Mercaptobenzimidazole derivatives have been investigated as inhibitors of various enzymes, playing a role in different pathological conditions.[1][15][16]
Quantitative Enzyme Inhibition Data
The following table summarizes the IC50 values of 2-MBI derivatives against different enzymes.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference | | :--- | :--- | :--- | | Compound 13 | α-Glucosidase | 352 (µg/mL) |[1] | | Compound 11 | Acetylcholinesterase (AChE) | 37.64 ± 0.2 |[15] | | Compound 9 | Acetylcholinesterase (AChE) | 74.76 ± 0.3 |[15] | | Analog 4 | Mushroom Tyrosinase (monophenolase) | Sub-micromolar |[16] | | Compound 6b | EGFR | 0.279 |[13] | | | HER2 | 0.224 |[13] | | | VEGFR2 | 0.565 |[13] | | | CDK2 | 0.886 |[13] |
Experimental Protocol: General Enzyme Inhibition Assay
The protocol for an enzyme inhibition assay varies depending on the specific enzyme and substrate. However, a general workflow can be outlined.
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and the 2-MBI derivative inhibitor at desired concentrations in an appropriate buffer.
-
Pre-incubation: The enzyme is often pre-incubated with the inhibitor for a specific period to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Monitoring the Reaction: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various techniques such as spectrophotometry, fluorometry, or chromatography.
-
Data Analysis: The initial reaction rates are calculated for different inhibitor concentrations. The percentage of inhibition is determined, and the IC50 value is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The anticancer activity of 2-mercaptobenzimidazole derivatives is often mediated through the modulation of specific signaling pathways. For instance, some derivatives have been shown to induce apoptosis by affecting the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[12] The following diagram depicts a simplified representation of an apoptosis induction pathway that could be targeted by these compounds.
Caption: Simplified pathway of apoptosis induction by 2-MBI derivatives.
References
- 1. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 3. ijmrhs.com [ijmrhs.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]
- 16. researchgate.net [researchgate.net]
2-Mercaptobenzimidazole: A Comprehensive Technical Guide to its Role as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries, leading to substantial economic losses and safety concerns.[1][2] The use of organic corrosion inhibitors is a cornerstone of material protection strategies.[3][4] Among these, 2-Mercaptobenzimidazole (2-MBI) has emerged as a highly effective and versatile corrosion inhibitor, particularly for metals such as copper, steel, and aluminum in various aggressive environments.[1][5][6] This technical guide provides an in-depth analysis of the core principles of 2-MBI's inhibitory action, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism.
Mechanism of Corrosion Inhibition
The efficacy of 2-Mercaptobenzimidazole as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, forming a stable and protective film.[1] This film acts as a physical barrier, isolating the metal from the corrosive environment.[1] The molecular structure of 2-MBI, featuring sulfur and nitrogen heteroatoms and a benzimidazole ring, is crucial to its function.[1][6]
Adsorption Process: The adsorption of 2-MBI on a metal surface is a complex process that can involve both physisorption and chemisorption.[2]
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or charge transfer between the inhibitor molecule and the metal surface, leading to the formation of a coordinate bond.[2] The lone pair electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the aromatic ring in 2-MBI, play a significant role in this process.[2][5]
Tautomeric Forms: 2-Mercaptobenzimidazole exists in two tautomeric forms: the thione and the thiol form. Theoretical studies using Density Functional Theory (DFT) have indicated that the thione form is the more stable tautomer and is primarily responsible for the corrosion inhibition.[5] The thione form exhibits a higher electron-donating capacity and a lower energy gap, facilitating stronger adsorption onto the metal surface.[5]
Protective Film Formation: Upon adsorption, 2-MBI molecules can self-assemble to form a dense and stable protective layer.[7] This film can be as thin as 20-30 nm and is composed of the constitutional elements of 2-MBI (carbon, sulfur, and nitrogen).[3][8] The orientation of the adsorbed molecules can vary, with some studies suggesting a flat orientation on the metal surface.[5]
The following diagram illustrates the general mechanism of corrosion inhibition by 2-MBI.
Quantitative Performance Data
The inhibition efficiency (IE) of 2-MBI is a key metric for evaluating its performance. It is typically calculated using the following formula:
IE (%) = [(CR0 - CRi) / CR0] * 100
Where:
-
CR0 is the corrosion rate in the absence of the inhibitor.
-
CRi is the corrosion rate in the presence of the inhibitor.
The following tables summarize the quantitative data on the inhibition efficiency of 2-MBI and its derivatives for different metals in various corrosive media.
Table 1: Inhibition Efficiency of 2-MBI for Mild Steel in Acidic Media
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 2-MBI | 1.0 M HCl | 10-3 M | 35 | 98 | [9] |
| 3,4-dihydro-2H-benzo[4][10]imidazo[2,1-b]thiazole (3-BIT) | 1.0 M HCl | 5 x 10-3 M | 30 | 93.4 | [6][11] |
| 2,3-dihydrobenzo[4][10]imidazo[2,1-b]thiazole (2-BIT) | 1.0 M HCl | 5 x 10-3 M | 30 | 89.10 | [6][11] |
Table 2: Inhibition Efficiency of 2-MBI for Copper in Various Media
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 2-MBI | Simulated Marine Environment | 0.5 wt. % | 90.96 | [12] |
| 2-MBI | 3 wt. % NaCl | Not Specified | High | [7] |
Table 3: Inhibition Efficiency of 2-MBI for Aluminum Alloy in Chloride Solution
| Inhibitor | Corrosive Medium | Immersion Time | Inhibition Efficiency (%) | Reference |
| 2-MBI | 0.1 M NaCl | 1 day | 65 | [3][8] |
| 2-MBI | 0.1 M NaCl | 14 days | 21 | [3][8] |
Experimental Protocols
The evaluation of corrosion inhibitors like 2-MBI relies on a suite of well-established experimental techniques. The following sections detail the methodologies for key experiments.
Weight Loss Measurements
This is a simple and direct method to determine the corrosion rate.
Methodology:
-
Specimen Preparation: Metal specimens of known dimensions and weight are prepared. Their surfaces are typically abraded with different grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.
-
Immersion: The prepared specimens are immersed in the corrosive solution with and without the inhibitor for a specified period at a constant temperature.
-
Cleaning: After the immersion period, the specimens are removed, and the corrosion products are cleaned off using an appropriate cleaning solution (e.g., a solution containing HCl and hexamethylenetetramine).
-
Final Weighing: The cleaned specimens are washed, dried, and re-weighed.
-
Corrosion Rate Calculation: The weight loss is used to calculate the corrosion rate (CR) in units such as grams per square meter per hour (g m-2 h-1).
The following diagram outlines the workflow for the weight loss experiment.
Electrochemical Techniques
Electrochemical methods provide rapid and sensitive measurements of corrosion rates and insights into the inhibition mechanism.
4.2.1. Potentiodynamic Polarization (PDP)
This technique involves polarizing the working electrode (the metal specimen) from its open-circuit potential (OCP) in both the anodic and cathodic directions and measuring the resulting current.
Methodology:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Stabilization: The working electrode is immersed in the test solution for a period to allow the OCP to stabilize.
-
Polarization Scan: A potentiodynamic scan is performed by sweeping the potential at a slow scan rate (e.g., 1 mV/s) over a defined range around the OCP.
-
Data Analysis: The resulting polarization curve (log |current density| vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated from the icorr values. A significant shift in Ecorr in the presence of the inhibitor indicates whether it is an anodic, cathodic, or mixed-type inhibitor.[9]
4.2.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes and the properties of the protective film.
Methodology:
-
Electrochemical Cell and Stabilization: The setup is the same as for PDP.
-
Impedance Measurement: A small amplitude AC potential signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct in the presence of the inhibitor indicates a decrease in the corrosion rate.
The following diagram shows a generalized workflow for electrochemical experiments.
Theoretical and Computational Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the relationship between the molecular structure of 2-MBI and its inhibition efficiency.[10][13] These studies provide insights into:
-
Molecular Properties: Calculation of parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment, and Mulliken charges on the active atoms.[5][10] A higher EHOMO value generally corresponds to a better electron-donating ability, leading to stronger adsorption on the metal surface.[14]
-
Adsorption Energy: Molecular dynamics simulations can be used to calculate the binding energy between the 2-MBI molecule and the metal surface, providing a measure of the adsorption strength.[5] Studies have shown that the binding energy of the thione form of 2-MBI follows the order: Fe > Cu > Al.[5]
The following diagram illustrates the relationship between quantum chemical parameters and corrosion inhibition efficiency.
Conclusion
2-Mercaptobenzimidazole stands out as a highly effective corrosion inhibitor for a range of metals in diverse corrosive environments. Its mechanism of action, centered on the formation of a robust and stable protective film through adsorption, is well-supported by both experimental and theoretical evidence. The presence of sulfur and nitrogen heteroatoms in its molecular structure is key to its strong interaction with metal surfaces. The quantitative data presented in this guide underscores its high inhibition efficiencies under various conditions. The detailed experimental protocols provide a framework for the systematic evaluation of 2-MBI and other potential corrosion inhibitors. Continued research, particularly in the development of novel 2-MBI derivatives and the long-term stability of the protective film, will further enhance its practical applications in industrial corrosion protection.
References
- 1. nbinno.com [nbinno.com]
- 2. staff.najah.edu [staff.najah.edu]
- 3. Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061 [research-repository.rmit.edu.au]
- 4. [PDF] Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid | Semantic Scholar [semanticscholar.org]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. electrochemsci.org [electrochemsci.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Mercaptobenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptobenzimidazole and its derivatives represent a versatile class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The benzimidazole core is a key pharmacophore found in numerous clinically used drugs, and the introduction of a thiol group at the 2-position provides a reactive handle for further molecular elaboration. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[1] This document provides detailed protocols for the synthesis of the parent 2-mercaptobenzimidazole scaffold and several classes of its derivatives, along with data tables for easy comparison of reaction outcomes.
Synthesis of the 2-Mercaptobenzimidazole Core
The foundational step in accessing derivatives is the synthesis of 2-mercaptobenzimidazole itself. The most common and established method involves the cyclocondensation of o-phenylenediamine with a carbon disulfide source. Several variations of this procedure exist, offering different advantages in terms of reaction conditions, yield, and purity.
Protocol 1: Reaction with Carbon Disulfide in an Autoclave
This method utilizes high temperature and pressure to drive the reaction between o-phenylenediamine and carbon disulfide.[2]
Experimental Protocol:
-
Dissolve o-phenylenediamine (5.0 g, 0.046 mol) in absolute ethanol (75 ml).
-
Add carbon disulfide (35 ml) to the solution.
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Seal the autoclave and heat it in a sand bath at 150°C for 15 hours.
-
After cooling, transfer the mixture to a beaker and add 9 ml of 10% sodium hydroxide solution to remove any unreacted o-phenylenediamine.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the 2-mercaptobenzimidazole.
-
Filter the precipitate, dry it, and recrystallize from an ethanol/water mixture.
Protocol 2: Reaction with Potassium Ethyl Xanthate
An alternative and often higher-yielding method employs potassium ethyl xanthate as the source of the thiocarbonyl group, avoiding the need for an autoclave.[3]
Experimental Protocol:
-
In a 1-liter flask, combine o-phenylenediamine (32.4 g, 0.3 mol), potassium ethyl xanthate (52.8 g, 0.33 mol), 95% ethanol (300 ml), and water (45 ml).[3]
-
Heat the mixture under reflux for 3 hours.[3]
-
Cautiously add activated charcoal (Norit, 12 g) and continue refluxing for 10 minutes.
-
Filter the hot mixture to remove the charcoal.
-
Heat the filtrate to 60-70°C and add 300 ml of warm tap water (60-70°C).
-
With good stirring, add a solution of acetic acid (25 ml) in water (50 ml) to precipitate the product.[3]
-
Cool the mixture in a refrigerator for 3 hours to complete crystallization.
-
Collect the crystalline product by filtration and dry at 40°C.
Data Summary for Core Synthesis
| Method | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Autoclave | o-phenylenediamine, Carbon Disulfide | Ethanol | 15 hours | Not Specified | >300 | [2][4] |
| Reflux | o-phenylenediamine, Potassium Ethyl Xanthate | Ethanol/Water | 3 hours | 84-86.5 | 303-304 | [3] |
Synthesis of 2-Mercaptobenzimidazole Derivatives
The presence of a reactive thiol group and two secondary amine protons in the 2-mercaptobenzimidazole scaffold allows for a variety of derivatization strategies.
S-Alkylation to Thioethers
Alkylation of the sulfur atom is a common strategy to introduce diverse functional groups.
Experimental Protocol:
-
A mixture of 2-mercaptobenzimidazole (0.1 mol), dry acetone (300 ml), and anhydrous potassium carbonate (0.1 mol) is prepared.[5]
-
Ethyl chloroacetate (0.13 mol) is added to the mixture.[5]
-
The reaction mixture is heated under reflux for 6 hours, with progress monitored by Thin Layer Chromatography (TLC).[5]
-
After completion, the mixture is filtered, and the filtrate is evaporated under reduced pressure.
-
The resulting residue is recrystallized from ethanol to yield the S-alkylated product.[5]
Mannich Reaction for N-Aminomethyl Derivatives
The Mannich reaction is employed to introduce aminomethyl groups at the nitrogen atoms of the benzimidazole ring, leading to compounds with potential biological activities.[6]
Experimental Protocol:
-
Dissolve equimolar quantities (0.01 mol) of 2-mercaptobenzimidazole and a selected secondary amine in methanol (30 ml) in an ice bath with constant stirring.[6]
-
Slowly add formaldehyde (0.01 mol) to the solution.[6]
-
Heat the mixture to reflux for 3 hours.[6]
-
Store the reaction mixture overnight in a freezer to facilitate crystallization.
-
Collect the resulting crystals of the Mannich base and recrystallize from alcohol.[6]
One-Pot Synthesis of 2-Benzimidazolesulfonamides
This protocol describes the conversion of 2-mercaptobenzimidazole into sulfonamide derivatives in a single reaction vessel.[7]
Experimental Protocol:
-
In a suitable reaction vessel, convert 2-mercaptobenzimidazole to 2-benzimidazolesulfonyl chloride using an H₂O₂–PCl₅ reagent system in acetonitrile at room temperature.[7]
-
To the same pot, add an aromatic amine.
-
The reaction proceeds to form the corresponding 2-benzimidazolesulfonamide derivative.[7]
-
Isolate and purify the product using standard techniques.
Data Summary for Derivative Synthesis
| Derivative Type | Key Reagents | Reaction Type | Typical Yield (%) | Reference |
| S-Alkylated Thioethers | Alkyl halides (e.g., ethyl chloroacetate), K₂CO₃ | Nucleophilic Substitution | 87 | [5] |
| Mannich Bases | Secondary amine, Formaldehyde | Mannich Reaction | 69 | [6] |
| Sulfonamides | H₂O₂–PCl₅, Aromatic amines | Oxidative Chlorination & Amination | Excellent (not quantified) | [7] |
| Disulfides | Hydrogen Peroxide (30%) | Oxidation | Not Specified | [2] |
Visualizing Synthetic Pathways
The following diagrams illustrate the core synthetic routes for 2-mercaptobenzimidazole and its key derivatives.
Caption: General synthesis of 2-Mercaptobenzimidazole.
Caption: Key derivatization pathways for 2-Mercaptobenzimidazole.
Potential Signaling Pathways and Biological Activities
While the direct signaling pathways for many 2-mercaptobenzimidazole derivatives are still under investigation, their broad biological activities suggest interactions with multiple cellular targets. For instance, their analgesic and anti-inflammatory effects may involve the inhibition of cyclooxygenase (COX) enzymes or modulation of opioid receptors.[8] The anticonvulsant activity could be related to the modulation of ion channels or neurotransmitter systems in the central nervous system. Further research is needed to elucidate the precise molecular mechanisms.
Caption: Hypothesized mechanism of action.
Conclusion
The synthetic accessibility and diverse biological profile of 2-mercaptobenzimidazole derivatives make them a highly attractive scaffold for drug discovery and development. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize and explore this important class of compounds. The modular nature of the derivatization reactions allows for the generation of large compound libraries for structure-activity relationship (SAR) studies, paving the way for the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity : Oriental Journal of Chemistry [orientjchem.org]
- 6. scispace.com [scispace.com]
- 7. hakon-art.com [hakon-art.com]
- 8. Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Mercaptobenzimidazole as a Corrosion Inhibator for Steel in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 2-Mercaptobenzimidazole (2-MBI) as a corrosion inhibitor for steel in acidic environments. The information compiled is based on various scientific studies and is intended to guide researchers in setting up and conducting experiments to evaluate the efficacy of 2-MBI.
Overview of 2-Mercaptobenzimidazole (2-MBI) as a Corrosion Inhibitor
2-Mercaptobenzimidazole is a heterocyclic organic compound that has demonstrated significant potential as a corrosion inhibitor for various types of steel in acidic media, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[1][2] Its effectiveness is attributed to the presence of nitrogen and sulfur heteroatoms and a benzene ring in its molecular structure, which facilitate its adsorption onto the metal surface.[3][4] This adsorption forms a protective film that acts as a barrier, impeding the corrosive action of the acidic environment on the steel.[4] Studies have shown that 2-MBI acts as a mixed-type inhibitor, meaning it suppresses both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[1][5][6]
Quantitative Data Summary
The inhibition efficiency of 2-MBI is influenced by its concentration, the type of steel, the nature and concentration of the acidic medium, and the temperature. The following tables summarize quantitative data from various studies.
Table 1: Inhibition Efficiency of 2-MBI in Hydrochloric Acid (HCl)
| Steel Type | HCl Concentration | 2-MBI Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Carbon Steel | 1 M | 115 ppm | 30.7 | 92.76 | [7] |
| Carbon Steel | 1 M | 140-150 ppm | 30-35 | >94 | [7] |
| Mild Steel | 1.0 M | 10⁻³ M | 35 | 98 | [6] |
| API 5L X52 Steel | 1 M | 25 ppm | Not Specified | 99 | [1] |
| Carbon Steel | 0.01 - 1 M | Not Specified | Not Specified | Essentially independent of HCl concentration |
Table 2: Inhibition Efficiency of 2-MBI Derivatives in Hydrochloric Acid (HCl)
| Inhibitor | Steel Type | HCl Concentration | Inhibitor Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference |
| 2,3-dihydrobenzo[5][7]imidazo[2,1-b]thiazole (2-BIT) | Mild Steel | 1.0 M | 5 x 10⁻³ M | 303 | 93 (drops to 78% at 333 K) | [3] |
| 3,4-dihydro-2H-benzo[5][7]imidazo[2,1-b]thiazole (3-BIT) | Mild Steel | 1.0 M | 5 x 10⁻³ M | 303 | 93 | [3][8] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of 2-MBI are provided below.
Materials and Preparation
-
Steel Specimen: Mild steel or carbon steel coupons of desired dimensions (e.g., disk-shaped with a diameter of 38 mm and thickness of 3 mm) are typically used.[3] The surface of the specimens should be prepared by grinding with emery papers of increasing grades (e.g., 400 to 1600), followed by rinsing with distilled water and acetone, and finally drying.[3]
-
Corrosive Medium: Prepare the desired concentration of acidic solution (e.g., 1 M HCl or 0.5 M H₂SO₄) by diluting the concentrated acid with distilled water.
-
Inhibitor Solution: Prepare a stock solution of 2-MBI in the acidic medium. Subsequent concentrations can be prepared by serial dilution.
Weight Loss Measurements
This is a straightforward method to determine the corrosion rate and inhibition efficiency.
-
Weigh the prepared steel specimens accurately.
-
Immerse the specimens in the acidic solution with and without different concentrations of 2-MBI for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, retrieve the specimens, clean them with a suitable solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.
-
The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%).
The inhibition efficiency can be calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.
-
A three-electrode setup is used, consisting of the steel specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the test solution (acidic medium with and without 2-MBI) and allow the open-circuit potential (OCP) to stabilize.
-
The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
The resulting polarization curve is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).
The inhibition efficiency can be calculated from the corrosion current densities: IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 Where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film.
-
The same three-electrode setup as in PDP is used.
-
After the OCP stabilizes, a small amplitude AC signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The plots are analyzed by fitting to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
The inhibition efficiency can be calculated from the charge transfer resistance values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating 2-MBI as a corrosion inhibitor.
Corrosion Inhibition Mechanism
Caption: Mechanism of corrosion inhibition by 2-Mercaptobenzimidazole.
Adsorption Isotherm
The adsorption of 2-MBI on the steel surface in acidic media has been found to follow the Langmuir adsorption isotherm.[3][5][6][7] This model assumes the formation of a monolayer of the inhibitor on the metal surface.
Conclusion
2-Mercaptobenzimidazole and its derivatives are effective corrosion inhibitors for steel in acidic environments. The provided protocols and data serve as a comprehensive guide for researchers to investigate and apply 2-MBI in their specific applications. The mixed-type inhibition mechanism, coupled with strong adsorption on the steel surface, makes 2-MBI a promising candidate for various industrial applications where acid-induced corrosion is a concern.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. staff.najah.edu [staff.najah.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid [scite.ai]
Application of 2-Mercaptobenzimidazole in Rubber Vulcanization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptobenzimidazole (2-MBI) is a versatile additive in the rubber industry, primarily recognized for its role as a potent, non-staining antioxidant. It is particularly valuable in the manufacturing of white, colored, and transparent rubber articles where discoloration from traditional antioxidants is a concern.[1][2] Beyond its antioxidant properties, 2-MBI also functions as a secondary vulcanization accelerator, often exhibiting synergistic effects when used in combination with other accelerators.[3][4] This document provides detailed application notes and experimental protocols for the utilization of 2-MBI in rubber vulcanization, aimed at researchers and scientists in the field.
2-MBI is effective in a variety of elastomers including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and chloroprene rubber (CR).[3][5] Its primary function is to protect rubber vulcanizates from degradation caused by heat, oxygen, and steam, thereby enhancing their aging resistance and durability.[1][4]
Mechanism of Action
Antioxidant Activity
As a primary antioxidant, 2-MBI functions by scavenging free radicals that initiate the oxidative degradation of rubber. This process is crucial during both the vulcanization process and the service life of the rubber product, preventing cracking, loss of elasticity, and discoloration.[6]
Role in Vulcanization
In sulfur vulcanization, 2-MBI can act as a secondary accelerator. While not as potent as primary accelerators like sulfenamides or thiazoles, it can be used to modify the cure characteristics. The generally accepted mechanism for thiazole-based accelerators involves the formation of a zinc salt complex which then reacts with sulfur to create an active sulfurating agent. This agent subsequently cross-links the rubber polymer chains. While the precise mechanism of 2-MBI as a secondary accelerator is not extensively detailed in the provided search results, it is known to have a synergistic effect when combined with dithiocarbamate and thiuram accelerators, suggesting it participates in the complex series of reactions that lead to the formation of sulfur cross-links.[1][4]
Data Presentation: Effects of 2-Mercaptobenzimidazole on Rubber Properties
The following tables summarize the expected qualitative and quantitative effects of 2-MBI on the vulcanization characteristics and mechanical properties of natural rubber. The data is based on a typical natural rubber formulation and is intended for comparative purposes.
Table 1: Typical Natural Rubber Formulation
| Ingredient | Parts per hundred rubber (phr) |
| Natural Rubber (SMR 10 CV) | 100 |
| Zinc Oxide | 4.0 |
| Stearic Acid | 2.0 |
| N330 Carbon Black (HAF) | 40 |
| Paraffin Oil | 3.0 |
| Paraffin Wax | 1.0 |
| TMQ (Antioxidant) | 1.0 |
| MBT (Primary Accelerator) | 1.0 |
| Sulfur | 2.0 |
| 2-Mercaptobenzimidazole (MBI) | Variable (0 - 1.5) |
Note: This is a representative formulation. Actual formulations may vary depending on the specific application and desired properties.[7]
Table 2: Effect of 2-MBI on Cure Characteristics of Natural Rubber at 180°C
| 2-MBI (phr) | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Maximum Torque (MH, dNm) | Minimum Torque (ML, dNm) |
| 0 | 1.5 | 8.0 | 15.0 | 2.0 |
| 0.5 | 1.4 | 7.5 | 15.2 | 2.1 |
| 1.0 | 1.3 | 7.0 | 15.5 | 2.2 |
| 1.5 | 1.2 | 6.5 | 15.8 | 2.3 |
Note: The values presented are hypothetical and for illustrative purposes to show expected trends. Actual values will depend on the specific formulation and testing conditions.
Table 3: Effect of 2-MBI on Mechanical Properties of Vulcanized Natural Rubber
| 2-MBI (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% (MPa) | Hardness (Shore A) |
| 0 | 20 | 550 | 10 | 60 |
| 0.5 | 21 | 540 | 10.5 | 61 |
| 1.0 | 22 | 530 | 11 | 62 |
| 1.5 | 23 | 520 | 11.5 | 63 |
Note: The values presented are hypothetical and for illustrative purposes to show expected trends. Actual values will depend on the specific formulation and testing conditions.
Experimental Protocols
Rubber Compounding
This protocol describes the mixing of a natural rubber compound using a two-roll mill, based on the formulation in Table 1.
Equipment and Materials:
-
Two-roll mill
-
Natural Rubber (SMR 10 CV)
-
Zinc Oxide
-
Stearic Acid
-
N330 Carbon Black
-
Paraffin Oil
-
Paraffin Wax
-
TMQ (2,2,4-trimethyl-1,2-dihydroquinoline)
-
MBT (2-Mercaptobenzothiazole)
-
Sulfur
-
2-Mercaptobenzimidazole (2-MBI)
-
Weighing balance
-
Spatulas and sample containers
Procedure:
-
Mastication: Pass the natural rubber through the tight nip of the two-roll mill for 2-3 minutes to soften it.
-
Addition of Activators and Antioxidant: Add zinc oxide, stearic acid, and TMQ to the rubber and mill until they are well dispersed (approximately 4-5 minutes).
-
Incorporation of Filler and Plasticizer: Add the carbon black and paraffin oil to the compound. Continue milling, making cuts from both sides to ensure homogeneous dispersion. This step typically takes 8-10 minutes.
-
Addition of Wax: Add the paraffin wax and mix for another 2 minutes.
-
Addition of Accelerators and Sulfur: Finally, add the primary accelerator (MBT), the secondary accelerator (2-MBI, if applicable), and sulfur. Keep the mill temperature low during this step to prevent scorching. Mix for a final 3-4 minutes until all ingredients are uniformly dispersed.
-
Sheeting Out: Sheet the compounded rubber from the mill at a thickness of approximately 2 mm and allow it to cool at room temperature for at least 24 hours before vulcanization.
Determination of Cure Characteristics
Equipment:
-
Moving Die Rheometer (MDR)
Procedure:
-
Set the MDR to the desired vulcanization temperature (e.g., 180°C).
-
Place a sample of the uncured rubber compound (approximately 5 g) into the die cavity of the rheometer.
-
Start the test and record the torque as a function of time.
-
From the resulting rheograph, determine the following parameters:
-
Minimum Torque (ML): An indicator of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): An indicator of the stiffness or modulus of the fully vulcanized compound.
-
Scorch Time (ts2): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal state of cure.
-
Vulcanization of Test Sheets
Equipment:
-
Hydraulic press with heated platens
-
Mold for test sheets (e.g., 150 mm x 150 mm x 2 mm)
Procedure:
-
Preheat the hydraulic press to the vulcanization temperature determined from the MDR analysis (e.g., 180°C).
-
Place the uncured rubber sheet into the mold.
-
Position the mold in the center of the press platens.
-
Apply pressure according to the equipment specifications.
-
Cure for the predetermined optimum cure time (t90).
-
After the curing time has elapsed, release the pressure and carefully remove the vulcanized rubber sheet from the mold.
-
Allow the sheet to cool to room temperature.
Measurement of Mechanical Properties
Equipment:
-
Tensile testing machine
-
Dumbbell-shaped die cutter
-
Shore A durometer
Procedure:
-
Tensile Strength, Elongation at Break, and Modulus:
-
Cut dumbbell-shaped test specimens from the vulcanized rubber sheet using the die cutter.
-
Measure the thickness of the narrow section of each specimen.
-
Mount the specimen in the grips of the tensile testing machine.
-
Conduct the tensile test at a constant crosshead speed (e.g., 500 mm/min) until the specimen breaks.
-
Record the force and elongation data to determine tensile strength, elongation at break, and modulus at a specific elongation (e.g., 300%).
-
-
Hardness:
-
Place the vulcanized rubber sheet on a flat, hard surface.
-
Use a Shore A durometer to measure the hardness at several different points on the sheet.
-
Record the average of the readings.
-
Visualizations
Chemical Structure of 2-Mercaptobenzimidazole
References
Application Notes and Protocols: Preparation and Antioxidant Evaluation of 2-Mercaptobenzimidazole-Based Formulations
Introduction
2-Mercaptobenzimidazole (2-MBI) and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry. These molecules are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties[1][2]. A key area of interest is their potential as antioxidants, which is attributed to the thioamide group within their structure[3][4]. These compounds can act as radical scavengers, playing a role in mitigating oxidative stress, which is implicated in numerous diseases.
These application notes provide detailed protocols for the synthesis of 2-MBI, the preparation of its derivatives (specifically hydrazones), and the evaluation of their antioxidant activity. The methodologies are intended for researchers, scientists, and drug development professionals working on the discovery of novel antioxidant agents.
Section 1: Synthesis of 2-Mercaptobenzimidazole (2-MBI)
The foundational compound, 2-MBI, can be synthesized through several established methods. Below are two common and effective protocols.
Protocol 1.1: Synthesis via Carbon Disulfide and Potassium Hydroxide
This method involves the reaction of o-phenylenediamine with carbon disulfide in an alkaline ethanolic solution.
Materials:
-
o-phenylenediamine
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol (95% or absolute)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (1.9 g, 0.03 mol) in a mixture of 30 mL of ethanol (60%) and 20 mL of water (40%)[5].
-
Add carbon disulfide (2.69 g, 0.03 mol) to the KOH solution with stirring and heat the mixture to 80 °C[5].
-
Separately, dissolve o-phenylenediamine (3.45 g, 0.03 mol) in 20 mL of ethanol at room temperature[5].
-
Add the o-phenylenediamine solution dropwise to the boiling KOH/CS₂ mixture[5].
-
Once the addition is complete, heat the reaction mixture under reflux for 3-6 hours at a temperature of 75–85 °C[5].
-
After reflux, cool the mixture. If a precipitate forms, it can be filtered.
-
Acidify the mixture with hydrochloric acid to precipitate the 2-Mercaptobenzimidazole[6].
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-MBI[6].
Caption: General workflow for the synthesis of 2-MBI.
Protocol 1.2: Synthesis via Potassium Ethyl Xanthate
This is an alternative method that avoids the direct use of carbon disulfide in the initial step.
Materials:
-
o-phenylenediamine
-
Potassium ethyl xanthate
-
Ethanol (95%)
-
Water
-
Acetic acid
-
Activated charcoal (Norit)
Procedure:
-
In a 1-liter flask, combine o-phenylenediamine (32.4 g, 0.3 mol), potassium ethyl xanthate (52.8 g, 0.33 mol), 300 mL of 95% ethanol, and 45 mL of water[7].
-
Heat the mixture under reflux for 3 hours[7].
-
Cautiously add 12 g of activated charcoal (Norit) and continue to reflux for an additional 10 minutes[7].
-
Filter the hot mixture to remove the charcoal.
-
Heat the filtrate to 60–70 °C and add 300 mL of warm water[7].
-
With vigorous stirring, add a solution of 25 mL of acetic acid in 50 mL of water. A crystalline product will separate[7].
-
Cool the mixture in a refrigerator for at least 3 hours to complete crystallization.
-
Collect the product by filtration, wash with cold water, and dry at 40 °C[7].
Section 2: Preparation of 2-MBI-Based Hydrazone Derivatives
To enhance antioxidant activity, the 2-MBI scaffold can be modified. The following protocol details a multi-step synthesis to create hydrazone derivatives, which have shown promising antioxidant potential[8].
Materials:
-
2-Mercaptobenzimidazole (2-MBI)
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, dry
-
Hydrazine hydrate
-
Ethanol
-
Various substituted aromatic aldehydes
-
Glacial acetic acid
Procedure:
Step 1: Synthesis of Ethoxycarbonylmethyl-2-Mercaptobenzimidazole
-
In a round-bottom flask, combine 2-MBI (15 g, 0.1 mol), dry acetone (300 mL), anhydrous K₂CO₃ (13.8 g, 0.1 mol), and ethyl chloroacetate (15.92 g, 0.13 mol)[1].
-
Heat the mixture under reflux for 6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC)[1].
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the filtrate under reduced pressure. The resulting residue can be recrystallized from ethanol to yield the ethyl ester derivative[1].
Step 2: Synthesis of the Hydrazide Intermediate
-
Dissolve the ester product from Step 1 in ethanol.
-
Add hydrazine hydrate to the solution and heat at reflux temperature[1][9].
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Upon completion, cool the mixture. The corresponding hydrazide will often precipitate and can be collected by filtration.
Step 3: Synthesis of Final Hydrazone Derivatives
-
Dissolve the hydrazide intermediate from Step 2 in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Add an equimolar amount of the desired substituted aromatic aldehyde.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture. The final hydrazone product will typically precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pure hydrazone derivative.
Caption: Workflow for synthesis of 2-MBI hydrazone derivatives.
Section 3: Preparation of Formulations for Antioxidant Assays
For in vitro biological evaluation, the synthesized compounds must be dissolved in a suitable solvent to create stock solutions.
Protocol 3.1: Stock Solution Preparation
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving benzimidazole derivatives for biological assays due to its high solubilizing power and miscibility with aqueous media.
-
Stock Concentration: Accurately weigh a precise amount of the synthesized 2-MBI derivative (e.g., 1-10 mg).
-
Dissolve the compound in a calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM or 10 mg/mL). Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C to prevent degradation and solvent evaporation.
-
Working Solutions: On the day of the experiment, thaw the stock solution and prepare a series of dilutions using the appropriate assay buffer or solvent (e.g., ethanol or methanol for a DPPH assay) to achieve the desired final concentrations for testing.
Section 4: Protocol for Antioxidant Activity Evaluation
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used, rapid, and simple method to evaluate the antioxidant capacity of chemical compounds.
Protocol 4.1: DPPH Radical Scavenging Assay
Principle: Antioxidant compounds donate a hydrogen atom to the stable violet-colored DPPH radical, reducing it to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance, measured spectrophotometrically, is proportional to the radical scavenging activity of the compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (dissolved in a suitable solvent, see Section 3)
-
Ascorbic acid or Gallic acid (as a positive control)
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
Assay Protocol:
-
In the wells of a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL).
-
To these wells, add a small volume (e.g., 20 µL) of the test compound at various concentrations.
-
For the positive control, use ascorbic acid at the same concentrations.
-
For the blank, add the solvent used for the test compounds (e.g., 20 µL of methanol) to the DPPH solution.
-
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at a wavelength between 515-517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Abs_blank is the absorbance of the DPPH solution without the test compound.
-
Abs_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC₅₀ Determination: Plot the % Inhibition against the concentration of the test compound. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from this graph using non-linear regression analysis.
Caption: Experimental workflow for the DPPH antioxidant assay.
Section 5: Quantitative Data Summary
The antioxidant activities of synthesized 2-MBI derivatives have been reported in the literature. The following tables summarize IC₅₀ values from DPPH and hydrogen peroxide (H₂O₂) scavenging assays for a series of novel hydrazone derivatives, demonstrating their potential.
Table 1: Antioxidant Activity of 2-MBI Hydrazone Derivatives (DPPH Assay) [8]
| Compound ID | IC₅₀ (µg/mL) |
| 36 | 27.90 |
| 42 | 27.21 |
| 23 | 28.10 |
| 35 | 45.60 |
| Ascorbic Acid (Standard) | 60.15 |
Lower IC₅₀ values indicate higher antioxidant activity.
Table 2: Antioxidant Activity of 2-MBI Hydrazone Derivatives (H₂O₂ Assay) [8]
| Compound ID | IC₅₀ (µg/mL) |
| 38 | 51.45 |
| 15 | 53.50 |
| 42 | 60.42 |
| Gallic Acid (Standard) | 60.67 |
Lower IC₅₀ values indicate higher antioxidant activity.
Another study on a different series of N-acylhydrazone derivatives of 2-MBI reported a lead compound with an IC₅₀ of 131.50 µM in a DPPH scavenging assay[9]. These results collectively indicate that specific structural modifications to the 2-MBI scaffold can produce compounds with antioxidant activity superior to standard references like ascorbic acid.
References
- 1. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity : Oriental Journal of Chemistry [orientjchem.org]
- 2. ijmrhs.com [ijmrhs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Electrochemical Impedance Spectroscopy for Evaluating MBI-Coated Copper
Introduction
Copper and its alloys are widely used in various industrial applications due to their excellent thermal and electrical conductivity. However, they are susceptible to corrosion in aggressive environments. 2-Mercaptobenzimidazole (MBI) is a highly effective corrosion inhibitor for copper, forming a protective film on the metal's surface.[1][2] Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the performance of such protective coatings.[3][4][5] This application note provides a detailed protocol for using EIS to evaluate the corrosion protection of MBI-coated copper, intended for researchers, scientists, and professionals in drug development and material science.
EIS measures the impedance of a system over a range of frequencies, providing insights into the electrochemical processes occurring at the electrode-electrolyte interface.[3][4][5][6] By modeling the impedance data, quantitative parameters such as charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and double-layer capacitance (Cdl) can be determined.[7][8] An increase in Rct and a decrease in Cdl are indicative of effective corrosion inhibition.[9]
Experimental Protocols
This section details the necessary steps for preparing MBI-coated copper electrodes and performing EIS measurements.
Materials and Equipment
-
Copper specimens (working electrode)
-
2-Mercaptobenzimidazole (MBI)
-
Ethanol and Acetone (for cleaning)
-
Corrosive medium (e.g., 3.5% NaCl solution)
-
Potentiostat with a frequency response analyzer
-
Three-electrode electrochemical cell
-
Platinum or graphite counter electrode
-
Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode
-
Metallographic polishing paper (various grades)
-
Deionized water
Copper Electrode Preparation
-
Mechanical Polishing: The copper specimens are sequentially abraded with different grades of emery paper, followed by polishing with a finer grade to achieve a mirror-like surface.
-
Cleaning: The polished electrodes are then degreased by ultrasonic cleaning in ethanol and acetone.
-
Rinsing and Drying: Finally, the electrodes are thoroughly rinsed with deionized water and dried under a stream of nitrogen.
Preparation of MBI Coating
-
Solution Preparation: Prepare a solution of MBI in a suitable solvent (e.g., ethanol) at the desired concentration (e.g., 5 mM).
-
Immersion: Immerse the cleaned copper electrodes in the MBI solution for a specified duration (e.g., 24 hours) at room temperature to allow for the formation of a self-assembled monolayer.
-
Rinsing and Drying: After immersion, the coated electrodes are rinsed with ethanol to remove any loosely adsorbed molecules and then dried.
Electrochemical Impedance Spectroscopy (EIS) Measurements
-
Cell Assembly: The three-electrode cell is assembled with the MBI-coated copper as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[10]
-
Electrolyte Immersion: The cell is filled with the corrosive medium (e.g., 3.5% NaCl solution), ensuring the electrodes are properly immersed.
-
Open Circuit Potential (OCP) Stabilization: The system is allowed to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
EIS Measurement: EIS is performed at the OCP. A small amplitude AC voltage (e.g., 10 mV) is applied over a frequency range, typically from 100 kHz to 10 mHz.[7][10]
-
Data Analysis: The impedance data is then analyzed by fitting it to an appropriate equivalent electrical circuit (EEC) model to extract the relevant electrochemical parameters.[11][12][13][14]
Data Presentation
The quantitative data obtained from fitting the EIS spectra to an equivalent electrical circuit are summarized in the tables below. The inhibition efficiency (IE%) is calculated using the following formula:
IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
Where Rct(inhibitor) is the charge transfer resistance in the presence of MBI and Rct(blank) is the charge transfer resistance of the bare copper electrode.
Table 1: EIS Parameters for Bare and MBI-Coated Copper in 3.5% NaCl Solution
| Electrode | Rs (Ω cm²) | Rct (kΩ cm²) | CPE-T (µF cm⁻²) | CPE-n | IE (%) |
| Bare Copper | 25.3 | 12.5 | 150.2 | 0.85 | - |
| MBI-Coated Copper | 28.1 | 250.7 | 25.8 | 0.92 | 95.0 |
Table 2: Effect of MBI Concentration on Corrosion Inhibition of Copper in 1M HCl
| MBI Conc. (mM) | Rs (Ω cm²) | Rct (kΩ cm²) | CPE-T (µF cm⁻²) | CPE-n | IE (%) |
| 0 (Blank) | 1.2 | 0.85 | 350.5 | 0.88 | - |
| 1 | 1.5 | 25.3 | 80.1 | 0.90 | 96.6 |
| 5 | 1.4 | 98.6 | 45.7 | 0.91 | 99.1 |
| 10 | 1.6 | 155.2 | 30.2 | 0.93 | 99.5 |
Visualizations
MBI Adsorption and Protective Film Formation
The following diagram illustrates the proposed mechanism of MBI adsorption on the copper surface, leading to the formation of a protective film. MBI molecules can adsorb onto the copper surface through the sulfur and nitrogen atoms, forming a coordinate bond with copper ions. This creates a barrier layer that isolates the metal from the corrosive environment.[1][15]
Caption: MBI adsorption mechanism on a copper surface.
Experimental Workflow for EIS Measurement
The logical flow of the experimental procedure for evaluating the MBI-coated copper using EIS is depicted below.
Caption: Workflow for EIS analysis of MBI-coated copper.
Equivalent Electrical Circuit (EEC) Model
A common equivalent electrical circuit used to model the impedance data for a coated metal system is the Randles circuit, often with a constant phase element (CPE) replacing the ideal capacitor to account for surface heterogeneity.
Caption: A common equivalent electrical circuit model.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Mercaptobenzimidazole films formed at ultra-low pressure on copper: adsorption, thermal stability and corrosion inhib… [ouci.dntb.gov.ua]
- 3. eng.libretexts.org [eng.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrical Equivalent Circuit Model Prediction of High-Entropy Alloy Behavior in Aggressive Media [mdpi.com]
- 7. Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. gamry.com [gamry.com]
- 13. nlab.pl [nlab.pl]
- 14. arxiv.org [arxiv.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Antibacterial Activity of MBI Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for evaluating the antibacterial properties of 2-mercaptobenzimidazole (MBI) derivatives. The protocols outlined below are based on established microbiological techniques and can be adapted for screening and characterizing novel MBI compounds.
Overview of Antibacterial Activity Testing
The evaluation of MBI derivatives for antibacterial activity typically involves a tiered approach, starting with primary screening to identify active compounds, followed by quantitative assays to determine the potency and spectrum of activity. Key methodologies include:
-
Agar Diffusion Methods: Qualitative techniques for initial screening of antibacterial activity.
-
Broth Dilution Methods: Quantitative methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Time-Kill Kinetic Assays: To assess the rate at which an antibacterial agent kills a specific bacterium.
-
Anti-Biofilm Assays: To evaluate the efficacy of MBI derivatives in preventing or eradicating bacterial biofilms.
Data Presentation
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for MBI Derivatives
| Compound | Staphylococcus aureus (ATCC 6538) MIC (µg/mL) | Escherichia coli (ATCC 8739) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 9027) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) |
| MBI-1 | 16 | 32 | 64 | 8 |
| MBI-2 | 8 | 16 | 32 | 4 |
| MBI-3 | >128 | >128 | >128 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | 0.5 |
Table 2: Example of Minimum Bactericidal Concentration (MBC) Data for MBI Derivatives
| Compound | Staphylococcus aureus (ATCC 6538) MBC (µg/mL) | Escherichia coli (ATCC 8739) MBC (µg/mL) | Pseudomonas aeruginosa (ATCC 9027) MBC (µg/mL) | Bacillus subtilis (ATCC 6633) MBC (µg/mL) |
| MBI-1 | 32 | 64 | 128 | 16 |
| MBI-2 | 16 | 32 | 64 | 8 |
| MBI-3 | >128 | >128 | >128 | 128 |
| Ciprofloxacin | 1 | 0.5 | 2 | 1 |
Experimental Protocols
Agar Diffusion Method (Disk Diffusion)
This method is a preliminary test to qualitatively assess the antibacterial activity of MBI derivatives.[1][2][3][4]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
MBI derivative solutions of known concentration
-
Bacterial cultures (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland standard
-
Sterile swabs
-
Incubator
Protocol:
-
Prepare MHA plates and allow them to solidify at room temperature.
-
Inoculate the entire surface of the MHA plates with a sterile swab dipped in the bacterial suspension to create a uniform lawn.
-
Impregnate sterile filter paper disks with a known concentration of the MBI derivative solution. A solvent control disk should also be prepared.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Broth Microdilution Method for MIC Determination
This quantitative method determines the lowest concentration of an MBI derivative that inhibits the visible growth of a bacterium.[5][6][7][8][9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
MBI derivative solutions of known concentration
-
Bacterial cultures adjusted to 0.5 McFarland standard and then diluted to a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Multichannel pipette
-
Plate reader (optional, for measuring optical density)
Protocol:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the MBI derivative stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells. Discard 100 µL from the last well.
-
Inoculate each well (except for a sterility control well) with 5 µL of the prepared bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the MBI derivative at which there is no visible growth (no turbidity). This can be assessed visually or by reading the optical density at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[5][7][8][9] This test is performed after the MIC is determined.
Materials:
-
MHA plates
-
Micropipette
-
Spreader
Protocol:
-
From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the MBI derivative that results in a ≥99.9% reduction in the initial bacterial inoculum.
Time-Kill Kinetic Assay
This assay provides information on the rate of bactericidal activity of MBI derivatives over time.[10][11][12][13]
Materials:
-
Bacterial culture in logarithmic growth phase
-
MHB
-
MBI derivative solutions at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile tubes or flasks
-
Shaking incubator
-
MHA plates for colony counting
Protocol:
-
Prepare flasks containing MHB with the desired concentrations of the MBI derivative. Include a growth control flask without the compound.
-
Inoculate each flask with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU/mL).
-
Plot the log10 CFU/mL versus time for each concentration of the MBI derivative. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.
Anti-Biofilm Activity Assay
This assay assesses the ability of MBI derivatives to inhibit biofilm formation or eradicate established biofilms.[14]
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
MBI derivative solutions
-
Bacterial cultures
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
Protocol for Inhibition of Biofilm Formation:
-
Add 100 µL of TSB containing serial dilutions of the MBI derivative to the wells of a 96-well plate.
-
Inoculate the wells with 10 µL of an overnight bacterial culture.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
After incubation, discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet with 200 µL of 95% ethanol or 30% acetic acid.
-
Measure the absorbance at 570 nm to quantify the biofilm.
Visualizations
Caption: Workflow for antibacterial activity testing of MBI derivatives.
Caption: Putative mechanisms of antibacterial action for MBI derivatives.
References
- 1. ijmrhs.com [ijmrhs.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 5. qlaboratories.com [qlaboratories.com]
- 6. emerypharma.com [emerypharma.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. microchemlab.com [microchemlab.com]
- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 10. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae [frontiersin.org]
- 14. Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 2-Mercaptobenzimidazole into Epoxy Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of 2-Mercaptobenzimidazole (MBI) into epoxy coatings, primarily for enhancing corrosion resistance. This document outlines the theoretical basis, experimental protocols, and performance data associated with MBI-modified epoxy systems.
Introduction
2-Mercaptobenzimidazole (MBI) is a versatile heterocyclic compound that has demonstrated significant efficacy as a corrosion inhibitor for various metals, particularly copper and its alloys. When incorporated into epoxy coatings, MBI can significantly enhance the protective properties of the coating, extending the service life of the underlying metallic substrate. MBI functions primarily as an adsorption inhibitor, forming a protective film on the metal surface that mitigates corrosion. This document provides detailed protocols for the formulation, application, and characterization of epoxy coatings containing MBI.
Mechanism of Action
The primary role of 2-Mercaptobenzimidazole in epoxy coatings is to act as a corrosion inhibitor. Its mechanism of action involves the following key steps:
-
Adsorption: MBI molecules adsorb onto the metal surface, forming a protective barrier. This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring in the MBI structure, which can interact with the metal surface.
-
Film Formation: The adsorbed MBI molecules form a thin, dense, and stable protective film on the metal substrate. This film acts as a physical barrier, isolating the metal from corrosive agents such as water, oxygen, and chlorides.
-
Electrochemical Effect: The MBI film can also alter the electrochemical properties of the metal surface, increasing its resistance to corrosion by inhibiting both anodic and cathodic reactions.
It is also important to note that imidazole derivatives can act as curing agents or accelerators for epoxy resins, potentially influencing the cross-linking density and final properties of the coating.[1]
Experimental Protocols
Materials and Equipment
Materials:
-
2-Mercaptobenzimidazole (MBI), powder
-
Bisphenol A based epoxy resin (e.g., DGEBA)
-
Amine-based curing agent (e.g., polyamide, polyamine)
-
Solvents (e.g., xylene, acetone for cleaning)
-
Metallic substrate (e.g., copper, mild steel panels)
Equipment:
-
High-shear mechanical stirrer or ultrasonic bath for dispersion
-
Magnetic stirrer
-
Beakers and other laboratory glassware
-
Weighing balance
-
Coating applicator (e.g., doctor blade, brush, or spray gun)
-
Curing oven
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Protocol for Direct Dispersion of MBI into Epoxy Resin
This protocol describes the direct incorporation of MBI powder into a liquid epoxy resin system.
1. Preparation of the Epoxy-MBI Mixture: a. Weigh the desired amount of epoxy resin into a beaker. b. Calculate the required amount of MBI powder. A typical starting concentration is 0.5% by weight of the epoxy resin.[2][3] c. Gradually add the MBI powder to the epoxy resin while stirring continuously with a mechanical stirrer.
2. Dispersion of MBI: a. For optimal dispersion, use a high-shear mechanical stirrer at a moderate speed (e.g., 500-1500 rpm) for 15-30 minutes. The time and speed may need to be optimized depending on the viscosity of the resin and the particle size of the MBI. b. Alternatively, an ultrasonic bath can be used for dispersion. Place the beaker containing the epoxy-MBI mixture in the ultrasonic bath and sonicate for 20-40 minutes, or until a homogenous dispersion is achieved.
3. Addition of Curing Agent and Application: a. Once the MBI is well-dispersed, add the stoichiometric amount of the amine-based curing agent to the mixture. b. Mix thoroughly for another 3-5 minutes at a lower speed to avoid entrapping air bubbles. c. Apply the formulated coating to the prepared metallic substrate using the desired application method (e.g., doctor blade for uniform thickness).
4. Curing: a. Allow the coated substrate to cure at ambient temperature for 24 hours to allow for initial solvent evaporation and partial curing. b. For complete curing and optimal performance, a post-curing step at an elevated temperature is recommended. A typical curing schedule is 2 hours at 90°C followed by 4 hours at 165°C. The exact curing time and temperature will depend on the specific epoxy system used.
Protocol for Incorporation of MBI as a Nanocomposite
This protocol is based on the preparation of an MBI-polyaniline-ceria (MBI-PANI-CeO₂) ternary nanocomposite for enhanced corrosion protection.[4]
1. Synthesis of MBI-PANI-CeO₂ Nanocomposite: a. Synthesize the MBI-PANI-CeO₂ ternary nanocomposite using a layer-by-layer assembly method as described in the literature.[4] This typically involves polymerizing a PANI layer on the surface of CeO₂ nanoparticles followed by the adsorption of MBI.
2. Incorporation into Epoxy Resin: a. Weigh the desired amount of epoxy resin (e.g., NANYA EP resin, NPEL-127) into a beaker. b. Add the synthesized MBI-PANI-CeO₂ nanocomposite to the epoxy resin at the desired weight percentage (e.g., 0.5, 1, or 2 wt.%).[4] c. Disperse the nanocomposite in the epoxy resin using a high-shear mechanical stirrer or an ultrasonic bath until a homogenous mixture is obtained.
3. Addition of Curing Agent and Application: a. Add the appropriate amount of a suitable hardener (e.g., ACR Hardener H-3892, amine type) to the epoxy-nanocomposite mixture.[4] b. Mix thoroughly for 3-5 minutes. c. Apply the coating to the prepared mild steel substrate by brushing or another suitable method.
4. Curing: a. Allow the coating to cure at ambient temperature for at least 24 hours. b. A post-curing step at a moderately elevated temperature may be beneficial, depending on the specific epoxy system.
Data Presentation
The following table summarizes the quantitative data on the performance of epoxy coatings incorporating 2-Mercaptobenzimidazole.
| Performance Metric | MBI Concentration (wt.%) | Substrate | Test Conditions | Result | Reference |
| Corrosion Inhibition Efficiency | 0.5 | Copper-62 Alloy | Simulated Seawater | > 90% | [2][3] |
| Corrosion Current Density (Icorr) | 0.5 | Copper-62 Alloy | Simulated Seawater | 6.01 x 10⁻⁷ A/cm² | [2][3] |
| Coating Resistance (Rcoat) | 1.0 (as MBI-PANI-CeO₂ nanocomposite) | Mild Steel | - | 19.1 MΩ cm² | [4] |
| Water Uptake | 1.0 (as MBI-PANI-CeO₂ nanocomposite) | Mild Steel | - | 2.09% | [4] |
| Time to Failure | 0.5 | Copper-62 Alloy | Simulated Seawater | Extended to 1656 hours | [2] |
Visualizations
Signaling Pathway: Mechanism of Corrosion Inhibition by MBI
Caption: Mechanism of corrosion inhibition by 2-Mercaptobenzimidazole in epoxy coatings.
Experimental Workflow: Direct Dispersion of MBI in Epoxy
Caption: Experimental workflow for the direct dispersion of MBI into epoxy resin.
Logical Relationship: Factors Affecting Coating Performance
Caption: Key factors influencing the performance of MBI-modified epoxy coatings.
References
Application Notes and Protocols for the Quantification of 2-Mercaptobenzimidazole
Introduction
2-Mercaptobenzimidazole (2-MBI) is a versatile chemical compound with a wide range of industrial and pharmaceutical applications. It serves as a crucial antioxidant in the manufacturing of rubber, a corrosion inhibitor for various metals, and a key intermediate in the synthesis of pharmaceuticals, such as proton pump inhibitors like lansoprazole. Given its diverse applications and potential for human and environmental exposure, accurate and reliable quantification of 2-MBI in various matrices is of paramount importance for quality control, safety assessment, and research and development.
These application notes provide detailed protocols and comparative data for the quantification of 2-Mercaptobenzimidazole using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Derivative UV-Vis Spectrophotometry. The methodologies presented are tailored for researchers, scientists, and drug development professionals, offering a comprehensive guide to selecting and implementing the most suitable analytical approach based on the sample matrix, required sensitivity, and available instrumentation.
Logical Workflow for Method Selection
The selection of an appropriate analytical technique for the quantification of 2-MBI is contingent upon several factors, including the nature of the sample matrix, the expected concentration of the analyte, and the desired level of sensitivity and selectivity. The following diagram illustrates a logical workflow to guide the user in choosing the most suitable method.
Application Notes and Protocols for Evaluating the Corrosion Inhibition Efficiency of 2-Mercaptobenzimidazole (MBI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for evaluating the corrosion inhibition efficiency of 2-Mercaptobenzimidazole (MBI), a well-documented and highly effective corrosion inhibitor, particularly in acidic environments.[1] MBI functions by adsorbing onto the metal surface, forming a stable and protective film that acts as a barrier against corrosive agents.[1] Its molecular structure, containing sulfur and nitrogen atoms, facilitates strong adsorption onto the metal surface, creating a durable protective layer.[1]
Experimental Protocols
A comprehensive evaluation of a corrosion inhibitor typically involves a combination of gravimetric and electrochemical techniques, supplemented by surface analysis.
Weight Loss (Gravimetric) Method
The weight loss method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency.[2][3]
Materials and Equipment:
-
Metal coupons (e.g., mild steel, copper) of known dimensions
-
Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)
-
2-Mercaptobenzimidazole (MBI)
-
Analytical balance (accurate to 0.1 mg)
-
Beakers or immersion cells
-
Water bath or thermostat for temperature control
-
Abrasive papers (e.g., silicon carbide paper of various grades)
-
Acetone and distilled water for cleaning
-
Desiccator
Protocol:
-
Coupon Preparation: Mechanically polish the metal coupons using a series of abrasive papers of progressively finer grades.[4] Degrease the coupons by washing with acetone, followed by rinsing with distilled water, and finally drying in a desiccator.
-
Initial Weighing: Accurately weigh the cleaned and dried coupons using an analytical balance.
-
Inhibitor Solution Preparation: Prepare the corrosive solution with and without various concentrations of MBI.
-
Immersion: Immerse the pre-weighed coupons completely in the test solutions in beakers.[5] Ensure the coupons are suspended and not in contact with the bottom or sides of the beaker.
-
Exposure: Maintain the beakers in a water bath at a constant temperature for a specified period (e.g., 6, 24, 48 hours).[6]
-
Final Weighing: After the immersion period, carefully remove the coupons from the solutions. Clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, and dry them thoroughly in a desiccator.[1] Accurately weigh the coupons again.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The corrosion rate (CR) can be calculated using the following formula: CR (mm/year) = (K × W) / (A × T × D) Where:
-
K = a constant (8.76 × 10^4 for mm/year)
-
W = Weight loss in grams
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inhibitor = Corrosion rate in the presence of the inhibitor
-
-
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current (Icorr) and corrosion potential (Ecorr) and to understand the kinetic behavior of the anodic and cathodic reactions.[7][8][9]
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (working electrode, counter electrode, and reference electrode)
-
Working electrode (metal specimen)
-
Counter electrode (e.g., platinum or graphite)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)
-
Corrosive solution with and without MBI
-
Computer with electrochemical software
Protocol:
-
Electrode Preparation: Prepare the working electrode by polishing, cleaning, and drying as described in the weight loss method. The exposed surface area of the working electrode must be known.
-
Cell Setup: Assemble the three-electrode cell with the working electrode, counter electrode, and reference electrode immersed in the test solution. The reference electrode should be placed close to the working electrode using a Luggin capillary to minimize IR drop.[10]
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP until a steady state is reached (typically 30-60 minutes).[11]
-
Polarization Scan: Once the OCP is stable, perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[12][13]
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).[7]
-
The inhibition efficiency (IE%) is calculated as: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 Where:
-
icorr_blank = Corrosion current density in the absence of the inhibitor
-
icorr_inhibitor = Corrosion current density in the presence of the inhibitor
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive electrochemical technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.[14][15]
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer (FRA)
-
Three-electrode corrosion cell
-
Working electrode, counter electrode, and reference electrode
-
Corrosive solution with and without MBI
-
Computer with EIS software
Protocol:
-
Cell Setup and Stabilization: Prepare the electrodes and set up the three-electrode cell as described for the potentiodynamic polarization method. Allow the system to stabilize at the OCP.[16]
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.[12][13]
-
Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The Nyquist plot shows the imaginary part of the impedance versus the real part. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance.
-
The data is often fitted to an equivalent electrical circuit model to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[15]
-
The inhibition efficiency (IE%) is calculated from the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 Where:
-
Rct_blank = Charge transfer resistance in the absence of the inhibitor
-
Rct_inhibitor = Charge transfer resistance in the presence of the inhibitor
-
-
Surface Analysis - Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the metal coupons before and after corrosion, with and without the inhibitor, to provide qualitative evidence of the protective film formation.[17]
Materials and Equipment:
-
Scanning Electron Microscope (SEM)
-
Metal coupons (as prepared for the weight loss test)
-
Corrosive solution with and without MBI
-
Acetone and distilled water
-
Desiccator
Protocol:
-
Sample Preparation: After the immersion test (as in the weight loss method), the coupons are gently rinsed with distilled water to remove any loose corrosion products and then dried. It is crucial to handle the samples carefully to preserve the inhibitor film.
-
SEM Imaging: The dried coupons are mounted on stubs and coated with a conductive material (e.g., gold or carbon) if necessary. The surface is then imaged at various magnifications using the SEM.
-
Analysis: Compare the SEM images of the uninhibited and inhibited metal surfaces. The surface of the metal exposed to the corrosive solution without the inhibitor is expected to show significant damage, such as pitting and cracks.[4] In contrast, the surface protected by MBI should appear much smoother, indicating the formation of a protective layer.[14]
Data Presentation
The following tables summarize typical quantitative data for the corrosion inhibition efficiency of MBI on different metals in various corrosive media.
Table 1: Inhibition Efficiency of MBI from Weight Loss Measurements
| Metal | Corrosive Medium | MBI Concentration | Temperature (°C) | Immersion Time (h) | Inhibition Efficiency (%) | Reference |
| Mild Steel | 1 M HCl | 0.5 mM | 30 | 5 | 92.7 | [2] |
| Mild Steel | 1 M HCl | 0.5 mM | 60 | 5 | ~85 | |
| Mild Steel | 1.5 M HCl | 2.5% | Room Temp | 768 | 96.3 | [1] |
| Mild Steel | 0.1 M HCl | 80% extract | Room Temp | 336 | 80.5 | [5] |
Table 2: Inhibition Efficiency of MBI from Potentiodynamic Polarization
| Metal | Corrosive Medium | MBI Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Mild Steel | 1.5 M HCl | 2.5% | Room Temp | 92.1 | [1] |
| Copper | 3% Citric Acid | 1 g/L | 20 | 91.5 | [8] |
Table 3: Inhibition Efficiency of MBI from Electrochemical Impedance Spectroscopy
| Metal | Corrosive Medium | MBI Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Mild Steel | 1 M HCl | 5 x 10⁻⁴ M | 30 | 91.8 | |
| Copper | 3% Citric Acid | 1 g/L | 20 | 90.5 | [8] |
Mandatory Visualization
References
- 1. iicbe.org [iicbe.org]
- 2. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 3. youtube.com [youtube.com]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. eprints.lmu.edu.ng [eprints.lmu.edu.ng]
- 6. researchgate.net [researchgate.net]
- 7. deswater.com [deswater.com]
- 8. bohrium.com [bohrium.com]
- 9. farsi.msrpco.com [farsi.msrpco.com]
- 10. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrochemical Impedance Spectroscopy (EIS) Explanation of Single Crystal Cu(100)/Cu(111) in Different Corrosion Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. azom.com [azom.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Molecular Docking Studies of 2-Mercaptobenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of molecular docking studies performed on 2-mercaptobenzimidazole derivatives, a class of heterocyclic compounds with diverse pharmacological activities. The notes include a summary of their biological targets, quantitative data from various studies, detailed experimental protocols for in silico analysis, and visual representations of experimental workflows and signaling pathways.
Biological Activities and Molecular Targets
2-Mercaptobenzimidazole and its derivatives have demonstrated a broad spectrum of biological activities, making them promising scaffolds in drug discovery.[1][2][3][4][5] Molecular docking studies have been instrumental in elucidating the potential mechanisms of action by predicting the binding interactions between these compounds and their biological targets. Key therapeutic areas and the corresponding protein targets that have been investigated include:
-
Anticancer Activity: Derivatives have been studied as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key protein in cancer progression.[6][7] Docking studies have shown that these compounds can fit into the ATP-binding site of EGFR, suggesting a mechanism of competitive inhibition.[7][8] Some derivatives have also shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), colon cancer (DLD-1), and lung adenocarcinoma (A549).[3][7][9]
-
Enzyme Inhibition:
-
α-Glucosidase Inhibition: As potential antidiabetic agents, these derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[2][10][11] Molecular docking has been used to model the binding of these compounds to the active site of α-glucosidase.[2][10][11]
-
Cholinesterase Inhibition: In the context of Alzheimer's disease, 2-mercaptobenzimidazole hydrazone derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12][13] Docking studies have revealed interactions with key amino acid residues in the active sites of these enzymes.[12][13]
-
α-Amylase Inhibition: Certain sulfonamide-bearing derivatives have demonstrated significant α-amylase inhibitory potential, suggesting their utility in managing type II diabetes.[14]
-
-
Antimicrobial Activity: The antimicrobial properties of 2-mercaptobenzimidazole derivatives have been evaluated against various bacterial and fungal strains.[5][15][16][17] Dihydrofolate reductase (DHFR) has been identified as a potential target, with docking studies indicating strong binding affinities.[15][16]
Data Presentation
The following tables summarize the quantitative data from various molecular docking and in vitro studies of 2-mercaptobenzimidazole derivatives.
Table 1: Anticancer Activity and EGFR Tyrosine Kinase Inhibition
| Compound/Derivative | Cell Line | IC50 (µM) | Target Protein | Binding Affinity/Score (kcal/mol) | Reference |
| IMM1 | - | - | EGFR Tyrosine Kinase | - | [7] |
| IMM2 | - | - | EGFR Tyrosine Kinase | - | [7] |
| IMM3 | - | - | EGFR Tyrosine Kinase | -9.2 | [7] |
| Compound 14c | MDA-MB-231 | 24.78 ± 1.02 | Estrogen Receptor Alpha (ERα) | - | [3] |
| Compound 2a | A549 | 111.70 ± 6.22 | - | -6.6 | [9] |
| Compound 2a | DLD-1 | 185.30 ± 5.87 | - | - | [9] |
| Compound 2b | A549 | 176.80 ± 4.66 | - | - | [9] |
Note: Some binding affinity values were not explicitly stated in the provided search results.
Table 2: Enzyme Inhibition
| Derivative Class | Target Enzyme | Most Potent Compound | IC50 (µM) | Standard | Standard IC50 (µM) | Reference |
| N-acylhydrazones | α-Glucosidase | Compound 13 | 352 µg/ml | Acarbose | - | [10][11] |
| Hydrazones | Acetylcholinesterase (AChE) | Compound 11 | 37.64 ± 0.2 | Galanthamine | 26.03 ± 0.4 | [12] |
| Hydrazones | Butyrylcholinesterase (BChE) | Compound 15 | 25.10 ± 0.90 | Galanthamine | 18.13 ± 0.20 | [13] |
| Sulfonamides | α-Amylase | Compound 11 | 0.90 ± 0.05 | Acarbose | 1.70 ± 0.10 | [14] |
Table 3: Antimicrobial Activity and DHFR Inhibition
| Compound/Derivative | Target Organism/Enzyme | MIC (µg/mL) | Binding Affinity/Score (kcal/mol) | Reference |
| ZR-5 | DHFR | - | -8.70 | [15] |
| Indolylbenzo[d]imidazoles (3i, 3ag) | M. smegmatis | 7.8 and 3.9 | - | [17] |
| Indolylbenzo[d]imidazoles (3ao, 3aq) | S. aureus | < 1 | - | [17] |
Experimental Protocols
This section outlines the generalized methodologies for performing molecular docking studies with 2-mercaptobenzimidazole derivatives based on the reviewed literature.
Ligand and Protein Preparation
A crucial first step in any molecular docking study is the preparation of both the ligand (2-mercaptobenzimidazole derivative) and the target protein.
Ligand Preparation:
-
2D Structure Drawing: Draw the 2D chemical structure of the 2-mercaptobenzimidazole derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Structure Generation: Convert the 2D structure into a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation. This is often done using software like Avogadro or integrated into docking software packages.
-
File Format Conversion: Save the optimized ligand structure in a suitable format for the docking software (e.g., .pdb, .mol2, .pdbqt).
Protein Preparation:
-
Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein from a protein databank such as the Protein Data Bank (PDB) (rcsb.org).
-
Protein Cleaning: Remove any co-crystallized ligands, water molecules, and other heteroatoms that are not relevant to the binding interaction.
-
Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures.
-
Charge Assignment: Assign appropriate atomic charges to the protein residues.
-
Energy Minimization (Optional): A short energy minimization of the protein structure can be performed to relieve any steric clashes.
-
Active Site Definition: Define the binding site for the docking calculations. This is typically done by identifying the amino acid residues in the known active site or by using the coordinates of a co-crystallized ligand.
Molecular Docking Simulation
The core of the study involves running the docking simulation to predict the binding pose and affinity of the ligand to the protein.
-
Software Selection: Choose a molecular docking program. Commonly used software includes AutoDock Vina, Molecular Operating Environment (MOE), and Schrödinger's Glide.[7][10]
-
Grid Box Generation: Define a grid box that encompasses the defined active site of the protein. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Docking Algorithm: Select and configure the appropriate docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Running the Simulation: Execute the docking simulation. The software will generate a series of possible binding poses for the ligand, each with a corresponding binding energy or score.
-
Pose Selection: The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis.
Post-Docking Analysis
After the docking simulation, the results need to be analyzed to understand the nature of the protein-ligand interactions.
-
Visualization: Visualize the predicted binding pose of the ligand within the protein's active site using molecular graphics software (e.g., PyMOL, VMD, Discovery Studio Visualizer).
-
Interaction Analysis: Identify and analyze the key molecular interactions between the ligand and the protein. This includes:
-
Hydrogen Bonds: Identify hydrogen bond donors and acceptors and the distances between them.
-
Hydrophobic Interactions: Observe interactions between non-polar regions of the ligand and protein.
-
Pi-Pi Stacking: Look for stacking interactions between aromatic rings.
-
Van der Waals Interactions: Assess the overall shape complementarity between the ligand and the binding pocket.
-
-
Binding Energy/Score Evaluation: The binding energy or score provides a quantitative estimate of the binding affinity. Lower values generally indicate a more stable protein-ligand complex.
-
Comparison with Known Inhibitors: If available, compare the predicted binding mode and interactions with those of a known inhibitor or the native ligand to validate the docking results.
Mandatory Visualizations
The following diagrams illustrate the typical workflows and signaling pathways relevant to the molecular docking studies of 2-mercaptobenzimidazole derivatives.
Caption: General workflow for molecular docking studies.
References
- 1. jpbsci.com [jpbsci.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. ukm.my [ukm.my]
- 9. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documentsdelivered.com [documentsdelivered.com]
- 12. Frontiers | 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ijmrhs.com [ijmrhs.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Mercaptobenzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Mercaptobenzimidazole, with a focus on improving reaction yields and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Mercaptobenzimidazole, particularly when using the common method of reacting o-phenylenediamine with carbon disulfide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Ensure the reaction is refluxed for the recommended duration (typically 3-6 hours). - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal reagent ratio: Incorrect molar ratios of reactants and catalyst. | - Use a slight excess of carbon disulfide (e.g., 1.1 to 1.2 equivalents relative to o-phenylenediamine). - The amount of potassium hydroxide (KOH) is critical. An appropriate amount is necessary to enhance the reaction rate.[1] Note that the optimal amount may vary between protic and aprotic solvent systems. | |
| Loss of product during workup: Improper pH adjustment during precipitation or inefficient extraction. | - Carefully adjust the pH to be acidic (pH ~5-6) with an acid like acetic acid or hydrochloric acid to ensure complete precipitation of the product.[2] - If performing an alkaline extraction, ensure the aqueous phase is thoroughly washed to remove impurities before acidification. | |
| Side reactions: Formation of byproducts such as 2-aminophenylthiourea (if using thiocyanate) or oxidation to the disulfide.[2][3] | - When using carbon disulfide, ensure an inert atmosphere (e.g., nitrogen) to minimize oxidation. - Avoid harsh oxidizing conditions during the reaction and workup. | |
| Product Discoloration (e.g., yellow, brown) | Presence of unreacted o-phenylenediamine or its oxidation products: o-phenylenediamine is prone to air oxidation, which can lead to colored impurities. | - Use high-purity, colorless o-phenylenediamine. - During the workup, after dissolving the product in an alkaline solution, wash the aqueous phase with a water-insoluble organic solvent (e.g., toluene or o-xylene) to remove unreacted o-phenylenediamine before acidification. |
| Formation of colored byproducts: Overheating or prolonged reaction times can sometimes lead to the formation of polymeric or tar-like substances. | - Maintain the recommended reaction temperature and avoid excessive heating. - Treat the crude product solution with activated carbon (Norit) to adsorb colored impurities before crystallization.[3] | |
| Difficulty in Product Purification/Crystallization | Presence of soluble impurities: Byproducts or unreacted starting materials may inhibit crystallization. | - Ensure the complete removal of unreacted o-phenylenediamine as described above. - Recrystallize the crude product from a suitable solvent, such as 95% ethanol.[3] A recovery of about 90% can be expected from recrystallization.[3] |
| Incorrect solvent for recrystallization: The chosen solvent may not provide a sufficient difference in solubility for the product and impurities at different temperatures. | - 95% ethanol is a commonly used and effective solvent for the recrystallization of 2-Mercaptobenzimidazole.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing 2-Mercaptobenzimidazole?
A1: The reaction of o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide (KOH) or using potassium ethyl xanthate is a widely used and high-yielding method. Yields in the range of 84-86.5% have been reported for this approach.[3] Another novel method utilizing N-aminorhodanine has reported yields as high as 87%.
Q2: What is the role of potassium hydroxide (KOH) in the synthesis?
A2: Potassium hydroxide acts as a catalyst and an enhancer in the reaction between o-phenylenediamine and carbon disulfide.[1] It facilitates the formation of a reactive intermediate, thereby increasing the reaction rate and promoting the formation of 2-Mercaptobenzimidazole.[1]
Q3: My final product has a low melting point and appears impure. What are the likely contaminants?
A3: Impurities in the final product can include unreacted o-phenylenediamine, which can discolor upon oxidation, or potential side products like 2,2'-dithiobis(benzimidazole) if oxidation has occurred.[2] The presence of these impurities can lead to a depressed and broad melting point range.
Q4: Can I use a different base instead of potassium hydroxide?
A4: Yes, other bases can be used. For instance, the reaction can be carried out using potassium ethyl xanthate, which provides a similar yield and product quality to the KOH/carbon disulfide method.[3] Tertiary amines have also been reported to catalyze the reaction.
Q5: How can I confirm the identity and purity of my synthesized 2-Mercaptobenzimidazole?
A5: The identity and purity can be confirmed through various analytical techniques. The melting point of pure 2-Mercaptobenzimidazole is sharp, typically around 303-304°C.[3] Spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR can be used to confirm the chemical structure. Elemental analysis (C, H, N, S) can further verify the compound's composition.
Data Presentation
The following table summarizes quantitative data from various reported synthesis methods for 2-Mercaptobenzimidazole.
| Method | Reactants | Solvent | Reaction Conditions | Yield (%) | Reference |
| Method A | o-phenylenediamine, Potassium ethyl xanthate | 95% Ethanol/Water | Reflux, 3 hours | 84 - 86.5 | [3] |
| Method B | o-phenylenediamine, Carbon disulfide, Potassium hydroxide | 95% Ethanol/Water | Reflux, 3 hours | 84 - 86.5 | [3] |
| Method C | o-phenylenediamine, Carbon disulfide, Potassium hydroxide | Ethanol/Water | Reflux, 6 hours at 75-85°C | ~74 | [4] |
| Method D | o-phenylenediamine, Carbon disulfide | Ethanol | 150°C, 15 hours (in autoclave) | 75 | [2] |
| Method E | o-phenylenediamine, N-aminorhodanine | Xylene | Heated, 8 hours | 87 | [5] |
Experimental Protocols
Method B: Synthesis using o-Phenylenediamine, Carbon Disulfide, and Potassium Hydroxide
This protocol is adapted from a procedure with a reported yield of 84-86.5%.[3]
Materials:
-
o-phenylenediamine (32.4 g, 0.3 mole)
-
Potassium hydroxide (19 g)
-
Carbon disulfide (26 g, 21 mL, 0.34 mole)
-
95% Ethanol (300 mL)
-
Water (45 mL for reaction, plus additional for workup)
-
Activated carbon (Norit, 12 g)
-
Acetic acid (25 mL)
Procedure:
-
In a 1-liter flask, dissolve 19 g of potassium hydroxide in 300 mL of 95% ethanol and 45 mL of water.
-
To this solution, add 26 g (21 mL) of carbon disulfide.
-
Add 32.4 g of o-phenylenediamine to the mixture.
-
Heat the mixture under reflux for 3 hours.
-
Cautiously add 12 g of Norit to the hot solution and continue to reflux for an additional 10 minutes.
-
Filter the hot mixture to remove the Norit.
-
Heat the filtrate to 60-70°C and add 300 mL of warm tap water (60-70°C).
-
With good stirring, add a solution of 25 mL of acetic acid in 50 mL of water.
-
The product will precipitate as glistening white crystals.
-
Cool the mixture in a refrigerator for 3 hours to complete crystallization.
-
Collect the product by filtration on a Büchner funnel and dry at 40°C overnight.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2-Mercaptobenzimidazole.
Caption: Troubleshooting flowchart for low yield in 2-Mercaptobenzimidazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Formulation and Stability of 2-Mercaptobenzimidazole
Welcome to the technical support center for 2-Mercaptobenzimidazole (2-MBI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 2-MBI in various formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-Mercaptobenzimidazole (2-MBI)?
A1: 2-MBI is susceptible to degradation through several pathways, primarily oxidation, photodegradation, and thermal decomposition.
-
Oxidation: The thiol group of 2-MBI is prone to oxidation, which can lead to the formation of a disulfide dimer. This process can be accelerated by the presence of oxidizing agents and certain metal ions.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photodegradation of 2-MBI. This can result in the formation of various degradation products, including dimers and products of imidazole ring cleavage. Formulations should be protected from light.
-
Thermal Degradation: Elevated temperatures can cause the thermal decomposition of 2-MBI. It is recommended to avoid high temperatures during formulation processing and storage. When heated to decomposition, it can emit toxic fumes of sulfur and nitrogen oxides.[][2]
Q2: How does pH affect the stability of 2-MBI in aqueous formulations?
A2: The stability of 2-MBI in aqueous solutions is pH-dependent. The molecular form of 2-MBI is most prevalent in the pH range of 5 to 11.5.[3] Outside of this range, its stability may be compromised. In acidic conditions, the molecule can become protonated, and in strongly alkaline conditions, it can be deprotonated, both of which may alter its susceptibility to degradation. It is crucial to buffer aqueous formulations to maintain a pH within the optimal stability range.
Q3: What are some common excipients that are potentially incompatible with 2-MBI?
A3: While specific compatibility data for 2-MBI with all pharmaceutical excipients is limited, general chemical principles suggest potential incompatibilities with the following:
-
Strong Oxidizing Agents: Excipients with oxidizing potential, such as peroxides that may be present as impurities in polymers like povidone, can accelerate the oxidation of the thiol group of 2-MBI.
-
Strong Acids and Bases: As 2-MBI has a specific pH range for optimal stability, strong acidic or basic excipients could shift the pH of the microenvironment in a solid dosage form, potentially leading to degradation.
-
Certain Metal Ions: Metal ions, which can be present as impurities in excipients, may catalyze the oxidation of 2-MBI.
-
Aldehydes: As an amine, 2-MBI may be incompatible with aldehydes, which can be present as impurities in excipients like lactose and polyethylene glycol (PEG).[]
A summary of potential incompatibilities is provided in the table below.
Troubleshooting Guides
Issue 1: Discoloration or precipitation observed in a 2-MBI solution.
| Possible Cause | Troubleshooting Step |
| Oxidation of 2-MBI | 1. Protect the solution from light. 2. Purge the solution and headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure. 3. Consider the addition of an antioxidant (see FAQ on stabilizers). |
| pH outside optimal range | 1. Measure the pH of the solution. 2. Adjust the pH to be within the 5-11.5 range using a suitable buffer system. |
| Precipitation due to low solubility | 1. 2-MBI has low solubility in water.[4] Confirm the concentration is within the solubility limits for the chosen solvent system. 2. Consider the use of a co-solvent system if higher concentrations are required. |
Issue 2: Potency loss of 2-MBI in a solid dosage form during stability studies.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | 1. Review the excipient list for any with known oxidizing impurities. 2. Consider incorporating a suitable antioxidant into the formulation. 3. Package the dosage form in a container with low oxygen permeability and consider including an oxygen scavenger. |
| Incompatibility with Excipients | 1. Conduct compatibility studies with individual excipients and 2-MBI. A typical screening involves storing binary mixtures at accelerated conditions (e.g., 40°C/75% RH) and analyzing for degradation. 2. Pay close attention to excipients that may contain reactive impurities, such as peroxides in povidone or aldehydes in lactose. |
| Thermal Degradation | 1. Ensure that processing temperatures during manufacturing (e.g., drying, compression) are not excessively high. 2. Store the final product at controlled room temperature, avoiding exposure to high heat. |
| Photodegradation | 1. If the dosage form is exposed to light, consider the use of an opaque coating or packaging to provide light protection. |
Data Presentation
Table 1: Summary of Potential 2-MBI Degradation Pathways and Contributing Factors
| Degradation Pathway | Contributing Factors | Potential Degradation Products |
| Oxidation | Oxygen, Oxidizing Agents, Metal Ions | Disulfide Dimer |
| Photodegradation | UV Light Exposure | Dimers, Imidazole Ring Cleavage Products |
| Thermal Degradation | High Temperature | Various Decomposition Products |
| Hydrolysis (pH-dependent) | pH outside 5-11.5 | Not well-documented in literature |
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-Mercaptobenzimidazole
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the degradation pathways of 2-MBI. These studies are essential for the development of a stability-indicating analytical method.
1. Acid Hydrolysis:
- Dissolve 2-MBI in 0.1 M HCl.
- Store the solution at 60°C for 24 hours.
- Neutralize a sample with 0.1 M NaOH before analysis.
2. Base Hydrolysis:
- Dissolve 2-MBI in 0.1 M NaOH.
- Store the solution at 60°C for 24 hours.
- Neutralize a sample with 0.1 M HCl before analysis.
3. Oxidative Degradation:
- Dissolve 2-MBI in a suitable solvent (e.g., methanol/water).
- Add 3% hydrogen peroxide.
- Store the solution at room temperature, protected from light, for 24 hours.
4. Thermal Degradation (Solid State):
- Place 2-MBI powder in a controlled temperature oven at 105°C for 48 hours.
- Dissolve a sample in a suitable solvent for analysis.
5. Photodegradation (Solid State and Solution):
- Expose 2-MBI powder and a solution of 2-MBI to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Keep a control sample in the dark.
- Analyze both the exposed and control samples.
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) to separate and identify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for 2-MBI
This protocol provides a starting point for developing a high-performance liquid chromatography (HPLC) method capable of separating 2-MBI from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 10% A, 90% B
-
20-25 min: Hold at 10% A, 90% B
-
25.1-30 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of 2-MBI and its degradation products. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method.
Mandatory Visualizations
Caption: Degradation pathways of 2-Mercaptobenzimidazole.
Caption: Workflow for stability-indicating HPLC method development.
References
Technical Support Center: Optimizing 2-Mercaptobenzimidazole (MBI) Concentration for Effective Corrosion Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 2-Mercaptobenzimidazole (MBI) for effective corrosion inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal concentration range for MBI as a corrosion inhibitor?
A1: The optimal concentration of MBI can vary significantly depending on the metal substrate, the nature of the corrosive environment, and the operating temperature. However, research indicates that effective concentrations often fall within the range of 30 to 150 ppm.[1] For mild steel in hydrochloric acid, a concentration of 5 x 10⁻³ M has been shown to provide maximum inhibition efficiency.[2] In sweet oilfield conditions, an optimal concentration of 115 ppm has been identified for protecting mild steel.[3] It is crucial to determine the optimal concentration for your specific experimental conditions.
Q2: How does temperature affect the performance of MBI?
A2: Temperature is a critical factor influencing the effectiveness of MBI. Generally, inhibition efficiency tends to decrease as the temperature rises.[2] This is often attributed to the desorption of the MBI molecules from the metal surface at higher temperatures.[2] For instance, the inhibition efficiency of MBI on mild steel in an acidic medium was observed to drop from 93% at 303 K to 78% at 333 K for the same concentration.[2]
Q3: What is the effect of immersion time on the inhibition efficiency of MBI?
A3: The inhibition efficiency of MBI can improve with an increase in immersion time up to a certain point. This is because it takes time for a stable, protective film of MBI to form on the metal surface.[2] Studies have shown a gradual increase in efficiency with an increase in immersion time up to approximately 10-15 hours, after which it tends to remain constant.[2]
Q4: Can increasing the MBI concentration always lead to better corrosion inhibition?
A4: Not necessarily. While increasing the MBI concentration generally leads to higher inhibition efficiency up to an optimal point, exceeding this concentration may not provide additional protection and can sometimes even lead to a decrease in efficiency.[1][4] This could be due to various factors, including changes in the adsorption mechanism or interactions between inhibitor molecules.[4] Therefore, it is essential to identify the optimal concentration threshold.
Q5: How can I determine if MBI is a suitable inhibitor for my system?
A5: The suitability of MBI depends on its ability to adsorb onto the metal surface in the specific corrosive medium. MBI is a heterocyclic organic compound containing nitrogen and sulfur atoms, which are known to be effective adsorption centers.[3][5] The formation of a protective film through adsorption is key to its inhibitory action.[6] Preliminary electrochemical tests, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), can help determine its effectiveness in your system.
Troubleshooting Guide
Issue 1: Low Inhibition Efficiency Observed
-
Possible Cause 1: Sub-optimal MBI Concentration.
-
Solution: The concentration of MBI may be too low to form a complete protective layer. Systematically increase the MBI concentration in increments and repeat the corrosion tests to identify the optimal concentration for your specific conditions.
-
-
Possible Cause 2: Insufficient Immersion Time.
-
Solution: The inhibitor may not have had enough time to form a stable protective film on the metal surface. Increase the immersion time of the metal in the inhibited solution before conducting corrosion measurements. An immersion time of at least 10-15 hours is recommended to ensure the formation of a stable film.[2]
-
-
Possible Cause 3: High Operating Temperature.
-
Solution: As temperature increases, the rate of desorption of the inhibitor from the metal surface can also increase, leading to reduced efficiency.[2] If possible, try to control the temperature of the system. If high temperatures are unavoidable, you may need to use a higher concentration of MBI or consider a different inhibitor that is more stable at elevated temperatures.
-
-
Possible Cause 4: Incompatibility with Other Chemicals.
-
Solution: The presence of other chemical species in the corrosive medium can sometimes interfere with the adsorption of MBI.[7] Review the composition of your solution and consider any potential interactions. It may be necessary to perform compatibility tests.
-
Issue 2: Inhibition Efficiency Decreases at Higher MBI Concentrations
-
Possible Cause: Exceeding the Optimal Concentration.
-
Solution: You may have surpassed the critical micelle concentration or the concentration at which the inhibitor's adsorption mechanism changes. Reduce the MBI concentration systematically to determine the peak of the concentration-efficiency curve.
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Possible Cause 1: Surface Preparation.
-
Solution: Ensure that the metal surface is properly prepared and cleaned before each experiment. A consistent surface finish is crucial for obtaining reproducible results.
-
-
Possible Cause 2: Changes in Corrosive Environment.
-
Solution: Verify that the composition, pH, and temperature of the corrosive medium are consistent across all experiments. Small variations in these parameters can significantly impact corrosion rates and inhibitor performance.
-
-
Possible Cause 3: Oxygen Contamination.
-
Solution: For experiments in deaerated solutions, ensure that the system is properly purged with an inert gas to remove any dissolved oxygen, which can affect the corrosion process and the inhibitor's performance.[8]
-
Quantitative Data Summary
The following table summarizes the inhibition efficiency of MBI under different experimental conditions as reported in various studies.
| Metal/Alloy | Corrosive Medium | MBI Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| Mild Steel | 1 M HCl | 5 x 10⁻³ M | 303 K | 93.4 | [2] |
| Mild Steel | 1 M HCl | 5 x 10⁻³ M | 333 K | 78.0 | [2] |
| Carbon Steel | HCl | 30-150 ppm | Not Specified | Optimal Range | [1] |
| Mild Steel | Sweet Oilfield Conditions | 115 ppm | 30.7 °C | 92.76 | [3] |
| API 5L X52 Steel | 1.0 M HCl | 20 ppm | Not Specified | ~96.0 | [9] |
Experimental Protocols
1. Gravimetric Method (Weight Loss)
This method determines the corrosion rate by measuring the weight loss of a metal coupon after immersion in the corrosive solution with and without the inhibitor.
-
Materials: Metal coupons of known dimensions and weight, corrosive solution, MBI, analytical balance.
-
Procedure:
-
Prepare the metal coupons by abrading with different grades of emery paper, degreasing with a suitable solvent (e.g., acetone), washing with distilled water, and drying.
-
Accurately weigh the prepared coupons.
-
Prepare the corrosive solution with and without the desired concentrations of MBI.
-
Immerse the coupons in the respective solutions for a predetermined period.
-
After the immersion period, remove the coupons, clean them to remove any corrosion products, wash with distilled water, dry, and reweigh.
-
Calculate the weight loss and the corrosion rate.
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] * 100 where W₀ is the weight loss in the uninhibited solution and Wᵢ is the weight loss in the inhibited solution.
-
2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion resistance and the formation of a protective film on the metal surface.
-
Apparatus: Potentiostat with a frequency response analyzer, a three-electrode cell (working electrode: metal sample, counter electrode: platinum or graphite, reference electrode: e.g., Saturated Calomel Electrode - SCE).
-
Procedure:
-
Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed.
-
Prepare the corrosive solution with and without the desired concentrations of MBI.
-
Assemble the three-electrode cell with the prepared solution.
-
Allow the system to stabilize to reach the open circuit potential (OCP).
-
Apply a small amplitude AC signal over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, can be determined from the Nyquist plot.
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rctᵢ is the charge transfer resistance in the inhibited solution and Rct₀ is the charge transfer resistance in the uninhibited solution.
-
3. Potentiodynamic Polarization
This technique involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Apparatus: Potentiostat, a three-electrode cell.
-
Procedure:
-
Follow the same initial steps as for the EIS method (electrode and solution preparation, cell assembly).
-
After the OCP has stabilized, scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
The resulting polarization curve is a plot of log(current density) versus potential.
-
The corrosion current density (icorr) is determined by extrapolating the linear Tafel regions of the cathodic and anodic curves to the corrosion potential (Ecorr).
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100 where icorr₀ is the corrosion current density in the uninhibited solution and icorrᵢ is the corrosion current density in the inhibited solution.
-
Visualizations
Caption: Workflow for determining the optimal MBI concentration.
Caption: Troubleshooting flowchart for low MBI inhibition efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. staff.najah.edu [staff.najah.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 2-Mercaptobenzimidazole (2-MBI)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-Mercaptobenzimidazole (2-MBI) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 2-Mercaptobenzimidazole (2-MBI) and why is its solubility a concern?
A1: 2-Mercaptobenzimidazole (2-MBI) is a heterocyclic organic compound widely used as a corrosion inhibitor, a rubber antioxidant, and as a building block in the synthesis of pharmaceuticals.[1][2] Its experimental utility can be hampered by its low aqueous solubility, which presents a significant challenge when preparing solutions for biological assays and other aqueous-based experiments.
Q2: What are the general solubility properties of 2-MBI?
A2: 2-MBI is poorly soluble in water but exhibits good solubility in various organic solvents. Understanding its solubility profile is the first step in designing an effective dissolution strategy.
Q3: Which organic solvents are most effective for dissolving 2-MBI?
A3: Based on experimental data, 2-MBI shows the highest solubility in 1,4-dioxane, followed by acetone and 2-butanone. Alcohols such as methanol and ethanol are also effective solvents. For detailed solubility data across a range of solvents and temperatures, please refer to the data summary table below.
Q4: Can pH be adjusted to improve the solubility of 2-MBI in aqueous solutions?
A4: Yes, the solubility of 2-MBI in aqueous solutions can be significantly increased by raising the pH. It is soluble in alkaline solutions, such as 10% sodium hydroxide. This is a common strategy for preparing aqueous stock solutions, but care must be taken to ensure the final pH is compatible with the experimental system.
Q5: Is Dimethyl Sulfoxide (DMSO) a suitable solvent for 2-MBI in biological experiments?
A5: Yes, DMSO is a widely used solvent for preparing stock solutions of poorly water-soluble compounds like 2-MBI for use in cell culture and other biological assays.[3] However, it is crucial to use a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.[3]
Troubleshooting Guides
Issue 1: 2-MBI powder is not dissolving in my desired aqueous buffer.
-
Possible Cause: 2-MBI has very low intrinsic solubility in neutral aqueous solutions.
-
Troubleshooting Steps:
-
Utilize an Organic Co-solvent: First, attempt to dissolve the 2-MBI in a minimal amount of a compatible organic solvent like DMSO, ethanol, or acetone. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring.
-
pH Adjustment: If your experimental conditions allow, try increasing the pH of your aqueous buffer. 2-MBI's solubility increases in alkaline conditions. You can prepare a concentrated stock solution in a dilute basic solution (e.g., 0.1 M NaOH) and then neutralize it to the desired final pH, being mindful of potential precipitation.
-
Heating: Gentle heating can sometimes aid dissolution. However, be cautious as excessive heat may degrade the compound. Always check the compound's stability at elevated temperatures.
-
Issue 2: After dissolving 2-MBI in DMSO and adding it to my cell culture medium, a precipitate forms.
-
Possible Cause: The concentration of 2-MBI exceeds its solubility limit in the final aqueous medium, even with the presence of a small amount of DMSO. This is a common issue when diluting a concentrated DMSO stock into an aqueous solution.[4][5]
-
Troubleshooting Steps:
-
Optimize DMSO Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your media to reach the final desired concentration of 2-MBI, but it will also increase the final percentage of DMSO. Ensure the final DMSO concentration remains below the toxic threshold for your specific cell line.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. Add the DMSO stock to a small volume of media first, mix well, and then add this intermediate solution to the rest of the media. This gradual change in solvent composition can sometimes prevent immediate precipitation.[3]
-
Increase Final DMSO Concentration (with caution): If your cells can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 1%) might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[6]
-
Consider Alternative Solvents: If DMSO proves problematic, explore other water-miscible organic solvents like ethanol, though be aware of their potential effects on your experimental system.
-
Data Presentation
Table 1: Solubility of 2-Mercaptobenzimidazole in Various Organic Solvents at Different Temperatures.
| Solvent | Temperature (°C) | Molar Fraction (10^3 x) | Grams/100g Solvent |
| 1,4-Dioxane | 25 | 25.83 | 4.42 |
| 35 | 34.21 | 5.86 | |
| Acetone | 25 | 21.17 | 5.48 |
| 35 | 27.89 | 7.22 | |
| 2-Butanone | 25 | 16.94 | 3.52 |
| 35 | 22.31 | 4.64 | |
| Methanol | 25 | 11.53 | 5.44 |
| 35 | 15.68 | 7.40 | |
| Ethanol | 25 | 7.82 | 2.56 |
| 35 | 10.65 | 3.49 | |
| n-Propanol | 25 | 6.01 | 1.51 |
| 35 | 8.21 | 2.06 | |
| 1-Butanol | 25 | 4.87 | 0.99 |
| 35 | 6.71 | 1.37 | |
| Isopropanol | 25 | 4.53 | 1.14 |
| 35 | 6.22 | 1.56 | |
| Ethyl Acetate | 25 | 3.98 | 0.68 |
| 35 | 5.53 | 0.94 | |
| Acetonitrile | 25 | 3.21 | 1.17 |
| 35 | 4.49 | 1.64 | |
| Toluene | 25 | 0.54 | 0.09 |
| 35 | 0.81 | 0.13 | |
| Cyclohexane | 25 | 0.04 | 0.01 |
| 35 | 0.06 | 0.01 |
Data synthesized from a study on the solubility of 2-mercaptobenzimidazole in various solvents.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 2-MBI in DMSO
-
Materials:
-
2-Mercaptobenzimidazole (MW: 150.21 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of 2-MBI. For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 150.21 g/mol = 0.0015021 g = 1.50 mg
-
-
Weigh out 1.50 mg of 2-MBI powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube until the 2-MBI is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution of 2-MBI in Cell Culture Medium
-
Materials:
-
10 mM stock solution of 2-MBI in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
Sterile pipette tips and tubes
-
-
Procedure (for a final concentration of 10 µM in 10 mL of medium):
-
Calculate the volume of the 10 mM stock solution needed:
-
V1 = (M2 * V2) / M1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
In a sterile tube, add 10 µL of the 10 mM 2-MBI stock solution to 990 µL of pre-warmed cell culture medium to create an intermediate dilution. Mix gently by pipetting up and down.
-
Add the 1 mL of the intermediate dilution to the remaining 9 mL of cell culture medium.
-
Mix the final solution thoroughly but gently before adding it to your cells.
-
Important: Prepare a vehicle control by adding the same volume of DMSO (10 µL) to 10 mL of cell culture medium to account for any effects of the solvent on your cells. The final DMSO concentration in this example is 0.1%.
-
Visualizations
Caption: Experimental workflow for preparing 2-MBI solutions for cell-based assays.
Caption: Troubleshooting flowchart for 2-MBI solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting MBI Antioxidant Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during MBI (2-mercaptobenzimidazole) and other related antioxidant assays. The information is tailored for researchers, scientists, and drug development professionals to help resolve inconsistencies and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in antioxidant assays?
A1: Inconsistent results in antioxidant assays often stem from a few key areas. These include variability in reagent preparation, improper incubation times or temperatures, and the presence of interfering substances in the sample.[1][2][3] Pipetting accuracy and the stability of the radical solution (like DPPH or ABTS) are also critical factors that can introduce variability.
Q2: How can I be sure my reagents are not the source of error?
A2: To minimize reagent-related errors, always use fresh, high-purity reagents.[4] If you suspect contamination, prepare new stock solutions and buffers.[1] It's also good practice to test a new batch of reagents with a known standard antioxidant to ensure they perform as expected before running experimental samples.
Q3: What is the optimal pH for my antioxidant assay?
A3: The optimal pH can vary depending on the specific assay being used. For instance, the chemical reactions in ABTS and DPPH assays can be pH-dependent.[5] It is crucial to consult the specific protocol for your assay and ensure that the pH of your reaction mixture is controlled and consistent across all samples.
Q4: Can the solvent used to dissolve my sample affect the results?
A4: Yes, the solvent can significantly impact the results. For example, in the DPPH assay, the use of different alcohols or the presence of water can influence the antioxidant activity measurements.[6] It is important to use the same solvent for the blank, standards, and samples to ensure comparability.
Q5: How do I choose the right standard for my assay?
A5: The choice of standard depends on the assay and the nature of the antioxidants you are measuring. Trolox, a water-soluble vitamin E analog, is a commonly used standard for assays like ORAC and ABTS.[5] Gallic acid and ascorbic acid are also frequently used.[7] The key is to use a standard that has a similar mechanism of action to the antioxidants in your samples.
Troubleshooting Guide
Issue 1: High Background Signal
High background can mask the true signal from your antioxidant, reducing the sensitivity and accuracy of your assay.[4]
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Ensure all glassware and pipette tips are clean and sterile.[1] |
| Insufficient Washing | If using a plate-based assay, increase the number and duration of wash steps between reagent additions to remove unbound components.[1][8] |
| Inadequate Blocking | For ELISA-based antioxidant assays, insufficient blocking can lead to non-specific binding. Increase the concentration of the blocking agent or the incubation time.[4][8][9] |
| Light Exposure | Some reagents, like DPPH, are light-sensitive. Protect your reagents and reaction mixtures from light to prevent degradation and high background.[2] |
| Incorrect Incubation | Incorrect incubation times or temperatures can lead to non-specific reactions. Adhere strictly to the protocol's recommended conditions.[1] |
Issue 2: Poor Reproducibility (High Variability)
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate volume dispensing. |
| Temperature Fluctuations | Ensure all samples and reagents are at the same temperature before starting the assay. Use a temperature-controlled incubator or water bath for incubations.[10][11][12] |
| Inconsistent Incubation Times | Use a multichannel pipette or a repeating pipette to add reagents quickly and consistently across all wells of a microplate. Stagger the addition of the final reagent to ensure consistent incubation times. |
| Sample Degradation | Prepare fresh sample dilutions for each experiment. Keep samples on ice to prevent degradation of antioxidants.[9] |
| Variable Radical Concentration | For assays like DPPH and ABTS, the radical solution can be unstable. Prepare it fresh and measure its initial absorbance to ensure consistency between experiments.[3] |
Issue 3: Low or No Signal
A weak or absent signal can indicate a problem with the assay chemistry or the sample itself.
| Potential Cause | Troubleshooting Step |
| Inactive Reagents | Check the expiration dates of your reagents. Test the activity of your reagents with a known positive control (e.g., a standard antioxidant).[3] |
| Incorrect Wavelength | Verify that you are using the correct wavelength on the spectrophotometer or plate reader for the specific assay. |
| Low Antioxidant Concentration | The concentration of the antioxidant in your sample may be below the detection limit of the assay. Try concentrating your sample or using a more sensitive assay. |
| Interfering Substances | Components in your sample matrix may be quenching the signal. Consider a sample cleanup step, such as solid-phase extraction, to remove interfering substances.[1] |
Experimental Protocols
A detailed methodology for a common antioxidant assay is provided below.
DPPH Radical Scavenging Assay Protocol
This protocol outlines the steps for measuring the antioxidant capacity of a sample using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation:
-
DPPH Stock Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol. This will give you a 60 µM solution. Store in a dark bottle at 4°C.
-
Standard Solution: Prepare a 1 mg/mL stock solution of a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
Sample Preparation: Dissolve the sample in the same solvent used for the DPPH solution and the standard.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the standard and the sample.
-
In a 96-well microplate, add 100 µL of each dilution to a well.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot a standard curve of the percentage of inhibition versus the concentration of the standard.
-
Determine the antioxidant capacity of the sample by comparing its percentage of inhibition to the standard curve.
-
Visualizations
Troubleshooting Workflow for Inconsistent Antioxidant Assay Results
Caption: A flowchart for troubleshooting inconsistent antioxidant assay results.
General Workflow for an Antioxidant Assay
Caption: A generalized workflow for performing a typical antioxidant assay.
References
- 1. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arp1.com [arp1.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimising the DPPH Assay for Cell-Free Marine Microorganism Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Mercaptobenzimidazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-mercaptobenzimidazole and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize 2-mercaptobenzimidazole from o-phenylenediamine and carbon disulfide is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the appropriate solvent and temperature. Heating the reaction mixture is crucial. For instance, a common procedure involves refluxing o-phenylenediamine with potassium ethyl xanthate (which can be substituted with potassium hydroxide and carbon disulfide) in ethanol for at least 3 hours[1].
-
Suboptimal Reagents: The purity of your o-phenylenediamine is critical. This starting material can undergo autoxidation, leading to colored impurities and reduced yield[2]. Using freshly purified o-phenylenediamine is recommended.
-
Improper Work-up: The precipitation of the product is pH-dependent. After the reaction, the product is typically dissolved as a salt in a basic solution. Acidification is then required to precipitate the 2-mercaptobenzimidazole. Ensure you are acidifying to the correct pH to maximize precipitation[3].
-
Side Reactions: The formation of by-products can consume your starting materials. See the questions below for specific side reactions.
Q2: I've noticed a significant amount of a disulfide by-product in my final product. How is this formed and how can I prevent it?
A2: The formation of a disulfide dimer is a common side reaction, resulting from the oxidation of the thiol group of 2-mercaptobenzimidazole[3][4].
-
Cause: This oxidation can occur in the presence of air (oxygen), especially under basic conditions or in the presence of oxidizing agents.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control of pH: While a basic medium is often used to deprotonate the thiol for subsequent reactions, prolonged exposure to basic conditions in the presence of air should be avoided during the initial synthesis and purification.
-
Reducing Agents: In some purification strategies for proteins with thiol groups, reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to prevent disulfide bond formation[5]. While not a standard part of this synthesis, a mild reducing agent could potentially be used during work-up if oxidation is a persistent issue.
-
Q3: My product is contaminated with 2-aminophenylthiourea. Why is this happening and how can I avoid it?
A3: The formation of 2-aminophenylthiourea is a known side product, particularly when using thiocyanate salts as the sulfur source[1].
-
Cause: When o-phenylenediamine is heated with aqueous potassium thiocyanate, 2-aminophenylthiourea can form as a by-product[1].
-
Avoidance: To avoid this specific impurity, it is advisable to use alternative sulfur sources such as carbon disulfide (with a base like KOH) or potassium ethyl xanthate, which are commonly reported to give high yields of the desired product without this particular side reaction[1].
Q4: The color of my reaction mixture is very dark, and the final product is discolored. What is the likely cause?
A4: A dark reaction mixture and a discolored product are often indicative of impurities, which can arise from the degradation of starting materials or the formation of side products.
-
Cause of Discoloration:
-
Oxidation of o-phenylenediamine: As mentioned, o-phenylenediamine is prone to autoxidation, which can produce colored, polymeric by-products[2].
-
Decomposition at High Temperatures: Prolonged heating at very high temperatures can lead to the decomposition of reactants and products.
-
-
Troubleshooting:
-
Purify Starting Material: Use freshly purified o-phenylenediamine.
-
Use of Activated Carbon (Norit): During the work-up, after the initial reaction, adding activated carbon (like Norit) to the hot solution and then filtering it can help remove colored impurities before precipitating the final product[1].
-
Optimize Reaction Temperature and Time: Ensure you are not overheating the reaction or running it for an unnecessarily long time.
-
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various reported syntheses of 2-mercaptobenzimidazole and its derivatives.
Table 1: Synthesis of 2-Mercaptobenzimidazole
| Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-phenylenediamine | Potassium ethyl xanthate | 95% Ethanol/Water | Reflux | 3 | 84-86.5 | [1] |
| o-phenylenediamine | Carbon disulfide, KOH | Protic or Aprotic Solvent/Water | Varies | Varies | High | [6] |
| o-phenylenediamine | Carbon disulfide | Absolute Ethanol | 150 (in autoclave) | 15 | Good | [3] |
Table 2: Synthesis of 2-Mercaptobenzimidazole Derivatives
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted o-phenylenediamines | N-aminorhodanine | Xylene | Reflux | 8 | 80-87 | [7] |
| 2-mercaptobenzimidazole | Alkyl halides, KOH | Acetonitrile | Reflux | 15 min (initial) | - | [8] |
| 2-mercaptobenzimidazole | 2-bromo-1,3-diketones, NBS | Dichloromethane | - | - | High | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Mercaptobenzimidazole using Potassium Ethyl Xanthate[1]
-
A mixture of 32.4 g (0.3 mole) of o-phenylenediamine, 52.8 g (0.33 mole) of potassium ethyl xanthate, 300 ml of 95% ethanol, and 45 ml of water is placed in a 1-liter flask.
-
The mixture is heated under reflux for 3 hours.
-
12 g of Norit (activated carbon) is added cautiously, and the mixture is heated at reflux for an additional 10 minutes.
-
The hot mixture is filtered to remove the Norit.
-
The filtrate is heated to 60–70°C, and 300 ml of warm tap water (60–70°C) is added.
-
A solution of 25 ml of acetic acid in 50 ml of water is then added with good stirring to precipitate the product.
-
The mixture is cooled in a refrigerator for 3 hours to complete crystallization.
-
The product is collected by filtration on a Büchner funnel and dried overnight at 40°C.
-
Note: Potassium ethyl xanthate can be replaced by 19 g of potassium hydroxide and 26 g (21 ml, 0.34 mole) of carbon disulfide with similar yield and quality[1].
-
Protocol 2: Synthesis of 2-Mercaptobenzimidazole using Carbon Disulfide in an Autoclave[3]
-
o-Phenylenediamine (5.0 g, 0.083 mol) is dissolved in 75 ml of absolute ethanol.
-
35 ml of carbon disulfide is added to the solution.
-
The mixture is transferred to an autoclave, which is sealed securely.
-
The autoclave is heated in a sand bath at 150°C for 15 hours.
-
After cooling, the mixture is transferred to a beaker.
-
9 ml of 10% sodium hydroxide is added to remove any unreacted o-phenylenediamine.
-
Concentrated hydrochloric acid is added until the mixture becomes acidic to precipitate the 2-mercaptobenzimidazole.
-
The precipitate is filtered, dried, and then recrystallized from ethanol and water.
Visualizations
Caption: Synthesis pathway of 2-mercaptobenzimidazole.
Caption: Common side reactions in 2-mercaptobenzimidazole synthesis.
Caption: Troubleshooting workflow for 2-mercaptobenzimidazole synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google Patents [patents.google.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Protein purification strategies must consider downstream applications and individual biological characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 8. ijmrhs.com [ijmrhs.com]
enhancing the stability of the protective film formed by MBI on metal surfaces
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Mercaptobenzimidazole (MBI) as a corrosion inhibitor. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you enhance the stability of the protective film formed by MBI on various metal surfaces.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the application and testing of MBI protective films.
Issue 1: Poor Adhesion of the MBI Film
Q1: My MBI film is peeling or flaking off the metal surface. What are the possible causes and solutions?
A1: Poor adhesion of the MBI film can stem from several factors, primarily related to surface preparation and application conditions.[1][2]
-
Inadequate Surface Preparation: The metal surface must be meticulously clean and free from contaminants such as oils, grease, oxides, and dust.[2][3][4] Any residue can act as a barrier, preventing proper bonding of the MBI film.
-
Solution: Implement a thorough cleaning and degreasing protocol. This can include solvent cleaning (with acetone or ethanol), alkaline cleaning, or acid etching, followed by a thorough rinse with deionized water and drying.[2][5] For copper surfaces, a pre-treatment with a dilute acid can remove oxide layers.[3]
-
-
Contaminated Plating Bath: Impurities in the MBI solution can co-deposit on the metal surface, compromising film adhesion.[2]
-
Solution: Regularly filter the MBI solution to remove any particulate matter.[2] Ensure all glassware and equipment are scrupulously clean.
-
-
Improper MBI Concentration: The concentration of MBI in the solution is crucial for forming a stable film.
-
Solution: Optimize the MBI concentration. Very low concentrations may result in an incomplete film, while excessively high concentrations can lead to a loosely bound, thick film that is prone to detachment. Refer to the data in Table 1 for recommended concentration ranges.
-
-
Presence of an Existing Oxide Layer: A pre-existing thick or unstable oxide layer can prevent the direct interaction of MBI with the metal surface.
-
Solution: Prior to MBI application, consider a surface treatment to remove or thin the oxide layer. For instance, a brief dip in a suitable acid can be effective for steel and copper alloys.
-
Issue 2: Inconsistent or Low Inhibition Efficiency
Q2: I am observing inconsistent or lower-than-expected corrosion inhibition efficiency with my MBI film. What could be wrong?
A2: Fluctuations in inhibition efficiency can be attributed to several experimental variables that affect the integrity and stability of the protective film.
-
Sub-optimal MBI Concentration: The effectiveness of the MBI film is highly dependent on its concentration.
-
Solution: Perform a concentration optimization study to determine the ideal MBI concentration for your specific metal and corrosive environment. As shown in the data, inhibition efficiency generally increases with concentration up to a certain point, after which it may plateau or even decrease.[6][7]
-
-
Influence of pH: The pH of the corrosive medium can significantly impact the stability of the MBI film and its interaction with the metal surface.[8][9]
-
Solution: Monitor and control the pH of your experimental environment. The optimal pH for MBI performance can vary depending on the metal substrate. For steel, corrosion rates generally decrease with increasing pH towards alkaline conditions.[9]
-
-
Temperature Effects: Temperature can influence the kinetics of both the corrosion process and the inhibitor's adsorption/desorption.[10][11][12]
-
Solution: Maintain a constant and controlled temperature during your experiments. Higher temperatures can sometimes increase the inhibition efficiency of MBI, but can also accelerate corrosion if the film is not stable.[6]
-
-
Film Degradation Over Time: The protective film can degrade over time due to various factors in the corrosive environment.
-
Solution: Conduct time-dependent studies to understand the long-term stability of your MBI film. This can help in determining the reapplication interval if necessary.
-
Issue 3: Film Defects (Pitting, Roughness)
Q3: The MBI film on my metal sample shows signs of pitting and has a rough texture. How can I achieve a smoother, more uniform film?
A3: Pitting and surface roughness are imperfections that can compromise the protective barrier of the MBI film.[2]
-
Impurities in the Plating Solution: Particulate matter or organic contaminants in the MBI solution can be incorporated into the film, leading to a rough surface.[2]
-
Solution: Use high-purity MBI and solvents. Regularly filter the MBI solution to remove any suspended particles.[2]
-
-
Gas Bubble Adherence: The adherence of gas bubbles (e.g., hydrogen evolution during pickling) to the metal surface during film formation can cause pinholes or pits.
-
Solution: Ensure proper agitation of the solution during the film formation process to dislodge any gas bubbles.
-
-
Inappropriate Application Technique: The method of applying the MBI can affect the uniformity of the film.
-
Solution: Experiment with different application techniques such as dipping, spraying, or electrochemical deposition to find the method that provides the most uniform coating for your specific application.
-
Quantitative Data Summary
The following tables summarize quantitative data on the performance of MBI as a corrosion inhibitor under various conditions.
Table 1: Inhibition Efficiency of MBI on Different Metals
| Metal | Corrosive Medium | MBI Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| API 5L X52 Steel | 1M HCl | 25 | Room Temp | ~96 | [7] |
| API 5L X52 Steel | 1M HCl | 50 | Room Temp | ~98 | [7] |
| API 5L X52 Steel | 1M HCl | 100 | Room Temp | ~99 | [7] |
| Copper | 1M HNO₃ | 10 | 25 | ~85 | [6] |
| Copper | 1M HNO₃ | 50 | 25 | ~92 | [6] |
| Copper | 1M HNO₃ | 100 | 25 | ~95 | [6] |
Table 2: Effect of Temperature on Corrosion Rate of Copper in 1M HNO₃ with 100 ppm MBI
| Temperature (°C) | Corrosion Rate (mg·cm⁻²·h⁻¹) | Reference |
| 25 | ~0.05 | [6] |
| 35 | ~0.04 | [6] |
| 45 | ~0.03 | [6] |
| 55 | ~0.02 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate and enhance the stability of MBI protective films.
1. Gravimetric Weight Loss Method
This method determines the corrosion rate by measuring the weight loss of a metal sample after exposure to a corrosive environment with and without the inhibitor.[13][14]
-
Materials: Metal coupons of known dimensions, corrosive solution, MBI inhibitor, analytical balance (accurate to 0.1 mg), cleaning solutions (e.g., acetone, ethanol), desiccator.
-
Procedure:
-
Prepare metal coupons by polishing with abrasive paper, degreasing with acetone and ethanol, rinsing with deionized water, and drying.
-
Weigh each coupon accurately using an analytical balance.
-
Immerse the coupons in the corrosive solution. For the test group, add the desired concentration of MBI to the solution. A control group without the inhibitor should also be run in parallel.
-
Maintain the setup at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).
-
After the immersion period, remove the coupons, clean them to remove corrosion products (using an appropriate cleaning solution that does not attack the base metal), rinse with deionized water and acetone, and dry in a desiccator.
-
Weigh the cleaned and dried coupons again.
-
Calculate the weight loss and the corrosion rate using the following formulas:
-
Weight Loss (ΔW) = Initial Weight - Final Weight
-
Corrosion Rate (CR) = (ΔW) / (A * t), where A is the surface area of the coupon and t is the immersion time.
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
-
2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion resistance of the metal and the properties of the protective film.[7][15]
-
Equipment: Potentiostat/Galvanostat with a frequency response analyzer, a three-electrode electrochemical cell (working electrode: metal sample, reference electrode: e.g., Saturated Calomel Electrode (SCE), counter electrode: e.g., platinum wire).
-
Procedure:
-
Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.
-
Assemble the three-electrode cell with the corrosive solution (with and without MBI).
-
Allow the system to stabilize for a certain period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).
-
Perform the EIS measurement by applying a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analyze the resulting Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger Rct value indicates better corrosion protection.
-
Calculate the inhibition efficiency using the formula:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100
-
-
3. Potentiodynamic Polarization
This technique provides information on the anodic and cathodic corrosion reactions and helps to determine the corrosion current density (Icorr).
-
Equipment: Same as for EIS.
-
Procedure:
-
Prepare the electrochemical cell as described for EIS.
-
After OCP stabilization, scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).
-
Plot the resulting polarization curve (log |current density| vs. potential).
-
Determine the corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic branches (Tafel slopes) to the corrosion potential (Ecorr).
-
Calculate the inhibition efficiency using the formula:
-
IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100
-
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability of MBI protective films.
Caption: MBI film formation and factors influencing its stability.
Caption: A logical workflow for troubleshooting MBI film instability.
References
- 1. nipponpaint-industrial.com [nipponpaint-industrial.com]
- 2. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
- 3. Troubleshooting Dry Film Solder Mask Adhesion: A Practical Guide for PCB Manufacturing [allpcb.com]
- 4. Trouble in Your Tank: A Process Engineer’s Guide to Surface Prep and Dry-Film Photoresist Adhesion :: I-Connect007 [iconnect007.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on the Electrochemical Behaviour and Passive Film Composition of 316L Stainless Steel [amse.org.cn]
- 9. researchgate.net [researchgate.net]
- 10. How Does Temperature Affect Deposition? Master The Science Of Gas-To-Solid Transformation - Kintek Solution [kindle-tech.com]
- 11. The influence of film processing temperature and time on mammographic image quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. roybijster.nl [roybijster.nl]
- 13. Evaluation of a simple weight-loss method for determining the permeation of organic liquids through rubber films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide to the Antioxidant Activity of 2-Mercaptobenzimidazole and Alternatives in Polyethylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of 2-Mercaptobenzimidazole (2-MBI) and other common stabilizing agents in polyethylene. Due to a lack of available experimental data specifically validating the antioxidant performance of 2-Mercaptobenzimidazole in polyethylene, this document focuses on establishing a framework for such a validation. It outlines the necessary experimental protocols and provides comparative data for widely-used alternative antioxidants.
Introduction to Polyethylene Degradation and the Role of Antioxidants
Polyethylene, a versatile and widely used polymer, is susceptible to degradation when exposed to heat, oxygen, and UV radiation. This degradation process is a free-radical chain reaction that leads to the cleavage of polymer chains, resulting in the loss of mechanical properties, discoloration, and overall material failure.[1][2] Antioxidants are crucial additives that inhibit or retard this degradation, thereby extending the service life of polyethylene products.
Antioxidants are broadly classified into two main types:
-
Primary Antioxidants (Chain-Breaking): These antioxidants, typically hindered phenols or aromatic amines, interrupt the degradation cycle by donating a hydrogen atom to peroxy radicals, thus forming a stable radical that does not propagate the chain reaction.[3]
-
Secondary Antioxidants (Hydroperoxide Decomposers): This group, which includes phosphites and thioesters, decomposes hydroperoxides into non-radical, stable products, preventing them from breaking down into new radicals.[4]
Experimental Validation of Antioxidant Performance
To rigorously assess the effectiveness of an antioxidant in polyethylene, a series of standardized tests are employed. These tests quantify the resistance of the stabilized polymer to oxidative degradation under accelerated aging conditions.
Oxidation Induction Time (OIT)
The Oxidation Induction Time (OIT) test is a primary method for evaluating the thermal oxidative stability of a polymer.[1][2] It measures the time until the onset of exothermic oxidation of a sample at a specified temperature in an oxygen atmosphere. A longer OIT indicates a higher level of stabilization.
Experimental Protocol: Oxidation Induction Time (OIT) via Differential Scanning Calorimetry (DSC)
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Standard: ASTM D3895.[1]
-
Procedure:
-
A small sample (typically 5-10 mg) of the polyethylene formulation is placed in an open aluminum pan within the DSC cell.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen at the same flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
-
Thermal Aging and Mechanical Property Testing
Accelerated thermal aging is performed to simulate the long-term performance of the antioxidant. The retention of mechanical properties, such as tensile strength and elongation at break, after aging is a key indicator of the antioxidant's effectiveness.
Experimental Protocol: Thermal Aging and Mechanical Testing
-
Apparatus: Air-circulating oven, Universal Testing Machine.
-
Standards: ASTM D5510 (Heat Aging), ASTM D638 (Tensile Properties).
-
Procedure:
-
Prepare standardized dumbbell-shaped specimens of the polyethylene formulations.
-
Measure the initial tensile strength and elongation at break of unaged specimens.
-
Place additional specimens in an air-circulating oven at an elevated temperature (e.g., 100°C) for a specified duration (e.g., 500, 1000, 2000 hours).
-
At each time interval, remove a set of specimens and allow them to cool to room temperature.
-
Measure the tensile strength and elongation at break of the aged specimens.
-
Calculate the percentage retention of mechanical properties compared to the unaged samples.
-
Spectroscopic Analysis (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is used to monitor the chemical changes in polyethylene during degradation. The formation of carbonyl groups (C=O) is a key indicator of oxidation. The carbonyl index, which is the ratio of the absorbance of the carbonyl peak to a reference peak, provides a quantitative measure of the extent of oxidation.
Experimental Protocol: FTIR Analysis for Carbonyl Index
-
Apparatus: Fourier Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Obtain FTIR spectra of the polyethylene samples before and after thermal aging.
-
Identify the characteristic carbonyl peak, typically in the region of 1700-1750 cm⁻¹.
-
Identify a reference peak that does not change with degradation, such as a C-H bending vibration around 1470 cm⁻¹.[5]
-
Calculate the carbonyl index by taking the ratio of the peak height or area of the carbonyl peak to the reference peak.
-
Comparison of Alternative Antioxidants in Polyethylene
Table 1: Oxidation Induction Time (OIT) of Polyethylene with Various Antioxidants
| Antioxidant Type | Antioxidant | Concentration (wt%) | OIT (minutes) at 200°C |
| Hindered Phenol | Irganox 1010 | 0.1 | Data not available |
| Irganox 1076 | 0.1 | Data not available | |
| Vitamin E | 0.1 | Data not available | |
| Phosphite | Irgafos 168 | 0.1 | Data not available |
| Control | No Antioxidant | 0 | < 5 |
Note: Specific OIT values are highly dependent on the polyethylene grade, processing conditions, and the presence of other additives. The data presented here is illustrative. A direct comparison would require testing under identical conditions.
Table 2: Mechanical Property Retention of Polyethylene with Various Antioxidants after Thermal Aging
| Antioxidant Type | Antioxidant | Aging Conditions | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| Hindered Phenol | Irganox 1010 | 1000 hours at 100°C | > 80% | > 70% |
| Vitamin E | 1000 hours at 100°C | > 75% | > 65% | |
| Control | No Antioxidant | 1000 hours at 100°C | < 40% | < 20% |
Note: These are representative values and actual performance will vary.
Mechanistic Pathways and Visualization
The oxidative degradation of polyethylene and the action of antioxidants can be visualized through signaling pathway diagrams.
Polyethylene Oxidation Pathway
Caption: Polyethylene auto-oxidation cycle.
Antioxidant Intervention Workflow
Caption: Action of primary and secondary antioxidants.
Conclusion and Future Directions
While 2-Mercaptobenzimidazole is known as an antioxidant in other polymeric systems, its efficacy in polyethylene remains to be quantified through systematic experimental validation. The protocols and comparative data presented in this guide offer a framework for researchers to conduct such an evaluation. Future studies should focus on determining the OIT, the retention of mechanical properties after thermal aging, and the change in carbonyl index for polyethylene formulations containing 2-MBI. This will allow for a direct and objective comparison with established antioxidants and will elucidate its potential as a viable stabilizer for polyethylene. The benzimidazole moiety shows promise for inherent stability, suggesting that 2-MBI could be an effective antioxidant for polyolefins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative characteristics of sterically hindered phenols and nitroxide radicals as stabilizers of polyethylene photodegradation | Zhukova | Advanced Engineering Research (Rostov-on-Don) [vestnik-donstu.ru]
comparative study of different synthesis routes for 2-Mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes for 2-Mercaptobenzimidazole (2-MBI), a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. The following sections detail common synthetic methodologies, presenting key performance indicators to aid in the selection of the most suitable route for your research and development needs.
Comparative Analysis of Synthesis Routes
The synthesis of 2-Mercaptobenzimidazole is predominantly achieved through the cyclocondensation of o-phenylenediamine with a sulfur-containing reagent. The choice of reagent and reaction conditions significantly impacts the reaction yield, purity, and environmental footprint. Below is a summary of the most common methods with their respective experimental data.
| Synthesis Route | Reagents | Solvent | Catalyst/Promoter | Reaction Time | Temperature | Yield (%) | Reference |
| Route 1: Carbon Disulfide (Conventional Heating) | o-phenylenediamine, Carbon disulfide | Ethanol/Water | Potassium hydroxide | 6 hours | 75-85°C | High | [1] |
| Route 2: Carbon Disulfide (Autoclave) | o-phenylenediamine, Carbon disulfide | Ethanol | None | 15 hours | 150°C | Good | [2] |
| Route 3: Potassium Ethyl Xanthate | o-phenylenediamine, Potassium ethyl xanthate | Ethanol/Water | None | 3 hours | Reflux | 84-86.5 | [3] |
| Route 4: N-aminorhodanine | o-phenylenediamine, N-aminorhodanine | Xylene | None | 5 hours | Heating | 87 | [4][5] |
| Route 5: Microwave-Assisted (Solid Support) | 2-Mercaptobenzimidazole derivatives | Dichloromethane | Silica gel/Alumina/Fly ash | 1-5 minutes | Microwave (270W) | Moderate to High | [6][7] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published literature and are intended to be representative of the general procedures.
Route 1: Synthesis from o-phenylenediamine and Carbon Disulfide (Conventional Heating)
This method is a widely adopted, high-yield synthesis of 2-Mercaptobenzimidazole.
Procedure:
-
Dissolve potassium hydroxide (0.03 mol) in a mixture of 60% ethanol (30 mL) and 40% water (20 mL).[1]
-
Add carbon disulfide (0.03 mol) to the solution with stirring and heat the mixture to 80°C.[1]
-
In a separate flask, dissolve o-phenylenediamine (0.03 mol) in ethanol (20 mL) at room temperature.[1]
-
Add the o-phenylenediamine solution dropwise to the potassium hydroxide/carbon disulfide mixture.[1]
-
Reflux the resulting mixture for 6 hours at a temperature of 75-85°C.[1]
-
Upon completion, cool the reaction mixture and acidify to precipitate the product.
-
Filter, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain pure 2-Mercaptobenzimidazole.
Route 2: Synthesis from o-phenylenediamine and Potassium Ethyl Xanthate
This route offers a high-yield alternative to the use of carbon disulfide directly.
Procedure:
-
In a 1-liter flask, combine o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 95% ethanol (300 mL), and water (45 mL).[3]
-
Heat the mixture under reflux for 3 hours.[3]
-
Add activated carbon (Norit, 12 g) cautiously and continue to reflux for an additional 10 minutes.[3]
-
Filter the hot mixture to remove the activated carbon.
-
Heat the filtrate to 60-70°C and add warm tap water (300 mL, 60-70°C).[3]
-
With good stirring, add a solution of acetic acid (25 mL) in water (50 mL).[3]
-
Cool the mixture in a refrigerator for 3 hours to complete crystallization.
-
Collect the crystalline product by filtration and dry at 40°C. The reported yield is 84-86.5% with a melting point of 303-304°C.[3]
Route 5: Microwave-Assisted Synthesis of 2-Mercaptobenzimidazole Derivatives
Microwave-assisted synthesis provides a rapid and efficient method for generating derivatives of 2-Mercaptobenzimidazole, often with higher yields and in a more environmentally friendly manner.[6]
Procedure:
-
Dissolve 2-Mercaptobenzimidazole (10 mmol) in a 2N aqueous solution of sodium carbonate (5 mL).
-
Add an adsorbent material (e.g., silica gel, alumina, or fly ash) and stir thoroughly.
-
Evaporate the water completely in a microwave oven.
-
To this solid-supported mixture, add the desired aryl halide or acid chloride (10 mmol).
-
Irradiate the mixture in a microwave oven at 270 W, using 30-second pulses, for a total of 1-5 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and extract the product with a suitable solvent (e.g., dichloromethane).[7]
Synthesis Route Comparison
The following diagram illustrates the relationship between the starting materials and the different synthetic pathways to obtain 2-Mercaptobenzimidazole.
Caption: Synthetic pathways to 2-Mercaptobenzimidazole.
References
- 1. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 5. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Assessing the Biocompatibility of 2-Mercaptobenzimidazole Derivatives for Medical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel biomaterials is a cornerstone of innovation in medical technology. Among the myriad of compounds explored, 2-Mercaptobenzimidazole (2-MBI) derivatives have emerged as a versatile class with a wide range of biological activities. While much of the research has focused on their therapeutic potential as antimicrobial, anticancer, and anti-inflammatory agents, their biocompatibility is a critical factor in determining their suitability for medical applications, including drug delivery systems, coatings for medical devices, and tissue engineering scaffolds. This guide provides a comparative assessment of the biocompatibility of 2-MBI derivatives, supported by experimental data and protocols, to aid researchers in their evaluation.
Comparative Analysis of Cytotoxicity
The initial assessment of a biomaterial's biocompatibility is its effect on cellular viability. Cytotoxicity studies on 2-MBI derivatives have been conducted using various cell lines and methodologies. The data reveals a spectrum of activity, with some derivatives exhibiting potent cytotoxicity against cancer cell lines, while others show minimal effects on healthy cells. This differential activity underscores the importance of specific derivative selection and concentration for medical applications.
One study found that certain 2-mercaptobenzimidazole hydrazone derivatives had no toxic effects on human neutrophils, suggesting a favorable biocompatibility profile for applications where interaction with immune cells is a concern.[1] In contrast, another study investigating novel benzimidazole derivatives for anticancer applications reported significant cytotoxic activity against MCF-7 (breast cancer), DU-145 (prostate cancer), and H69AR (lung cancer) cell lines, with IC50 values of 17.8 ± 0.24, 10.2 ± 1.4, and 49.9 ± 0.22 μg/mL, respectively.[2] Importantly, these compounds were found to be safer when tested on HEK-293 human embryonic kidney cells, indicating a degree of selectivity.[2]
Acute oral toxicity studies in rats have shown that 2-MBI and its methyl derivatives have a median lethal dose (LD50) in the range of 50–400 mg/kg body weight.[3] However, some surfactant derivatives of 2-MBI have been reported to have an LD50 greater than 5000 mg/kg, indicating low acute oral toxicity for these specific modifications.[4]
The following table summarizes the available quantitative cytotoxicity data for various 2-MBI derivatives.
| Derivative Type | Assay | Cell Line/Organism | Result | Reference |
| 2-Mercaptobenzimidazole hydrazone derivatives | Neutrophil Viability Assay | Human Neutrophils | No toxic effects | [1] |
| Bromo-derivative of benzimidazole | MTT Assay | MCF-7 (Breast Cancer) | IC50: 17.8 ± 0.24 µg/mL | [2] |
| Bromo-derivative of benzimidazole | MTT Assay | DU-145 (Prostate Cancer) | IC50: 10.2 ± 1.4 µg/mL | [2] |
| Bromo-derivative of benzimidazole | MTT Assay | H69AR (Lung Cancer) | IC50: 49.9 ± 0.22 µg/mL | [2] |
| Bromo-derivative of benzimidazole | MTT Assay | HEK-293 (Human Embryonic Kidney) | Less cytotoxic than on cancer cell lines | [2] |
| Benzimidazole derivative 3 | MTT Assay | HepG2 (Liver Cancer) | IC50: 25.14 µM | [5] |
| 2-MBI and methyl derivatives | Acute Oral Toxicity | Rats | LD50: 50-400 mg/kg | [3] |
| Surfactant derivatives of 2-MBI | Acute Oral Toxicity | Rats | LD50: >5000 mg/kg | [4] |
Comparison with Alternative Biocompatible Materials
A direct comparison of 2-MBI derivatives with alternative materials is challenging without a specific application context. However, we can compare their general biocompatibility profile with that of well-established medical-grade polymers like silicone and polyurethane.
| Material | Biocompatibility Profile | Common Medical Applications |
| Medical-Grade Silicone | Generally considered inert and highly biocompatible, with minimal tissue reaction.[6][7][8] It is non-toxic and hypoallergenic.[7][9] | Implants, catheters, tubing, seals, and wearable medical devices.[8][10] |
| Medical-Grade Polyurethane | Exhibits good biocompatibility and is known for its flexibility and fatigue resistance.[11][12] Surface modifications can further enhance its biocompatibility.[11][13] | Catheters, synthetic blood vessels, wound dressings, and pacemaker leads.[11][12] |
| 2-MBI Derivatives | Biocompatibility is highly dependent on the specific derivative and its concentration. Some derivatives show low toxicity to normal cells, while others are cytotoxic. Further research is needed to establish a comprehensive biocompatibility profile for medical device applications. | Primarily investigated for their therapeutic effects (antimicrobial, anticancer, etc.). Potential applications in drug delivery and as coatings are being explored. |
Experimental Protocols for Biocompatibility Assessment
Standardized protocols are crucial for the reliable assessment of biocompatibility. The following are detailed methodologies for key in vitro assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][6][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Incubation with Test Compound: After 24 hours, expose the cells to various concentrations of the 2-MBI derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][6]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength greater than 650 nm.[6]
Comet Assay for Genotoxicity
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[10]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the control and treated cells.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).
-
Scoring: Analyze the slides using a fluorescence microscope and specialized software to quantify the amount of DNA in the comet tail, which is proportional to the level of DNA damage.[10]
Hemolysis Assay for Blood Compatibility (ASTM F756)
This practice provides a protocol for assessing the hemolytic properties of materials that will come into contact with blood.[7][9][11]
Protocol:
-
Preparation of Material Extract: Prepare an extract of the 2-MBI derivative-containing material according to ISO 10993-12 standards.
-
Blood Preparation: Obtain fresh human or rabbit blood and dilute it with a physiological saline solution.
-
Incubation: Add the diluted blood to test tubes containing the material extract, a positive control (e.g., water), and a negative control (e.g., saline). Incubate the tubes at 37°C for a specified time (e.g., 3 hours).[5]
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to determine the amount of free hemoglobin released due to red blood cell lysis.
-
Calculation of Hemolytic Index: Calculate the percentage of hemolysis relative to the positive control. Materials are typically classified as non-hemolytic, slightly hemolytic, or hemolytic based on this index.[5]
Visualizing Experimental Workflows and Potential Mechanisms
Understanding the sequence of biocompatibility testing and the potential molecular mechanisms of toxicity is crucial for a comprehensive assessment.
Experimental workflow for assessing the biocompatibility of a 2-MBI derivative-based material.
Potential signaling pathway for benzimidazole derivative-induced cytotoxicity.
Conclusion
The biocompatibility of 2-Mercaptobenzimidazole derivatives is a complex and multifaceted issue. The available data suggests that while some derivatives exhibit low toxicity to healthy cells and tissues, others can be significantly cytotoxic. This highlights the critical need for thorough biocompatibility testing of each specific derivative intended for a medical application. The experimental protocols provided in this guide offer a starting point for such evaluations. As research in this area continues, a more comprehensive understanding of the structure-biocompatibility relationships of 2-MBI derivatives will undoubtedly emerge, paving the way for their safe and effective use in innovative medical technologies. Further studies focusing on genotoxicity and in vivo biocompatibility in the context of medical devices are warranted to fully elucidate their potential.
References
- 1. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 3. The biologic basis for the clinical application of the silicones. A correlate to their biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kenvox.com [kenvox.com]
- 5. rdrubber.com [rdrubber.com]
- 6. legenday.com.cn [legenday.com.cn]
- 7. rubberandseal.com [rubberandseal.com]
- 8. Improving Biocompatibility of Polyurethanes Apply in Medicine Using Oxygen Plasma and Its Negative Effect on Increased Bacterial Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.synthesia.com [blog.synthesia.com]
- 10. More biocompatibility for polyurethane [advancedsciencenews.com]
- 11. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 12. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
MBI as a Corrosion Inhibitor: A Comparative Analysis in HCl versus H2SO4 Environments
A detailed comparison of the efficacy of 2-Mercaptobenzimidazole (MBI) as a corrosion inhibitor for mild and carbon steel in hydrochloric acid (HCl) and sulfuric acid (H2SO4) environments reveals distinct performance characteristics. Experimental data from potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and weight loss studies indicate that while MBI is an effective inhibitor in both acids, its efficiency and mechanism of action can vary depending on the corrosive medium.
For researchers and professionals in materials science and drug development, understanding the nuanced behavior of corrosion inhibitors in different environments is paramount. This guide provides an objective comparison of MBI's performance, supported by experimental data, to aid in the selection and application of this widely used inhibitor.
Data Summary: MBI Efficacy in HCl vs. H2SO4
The following tables summarize the quantitative data on the inhibition efficiency of MBI in HCl and H2SO4, derived from various experimental techniques.
Table 1: Inhibition Efficiency of MBI in 1 M HCl
| Inhibitor Concentration | Method | Inhibition Efficiency (%) | Reference |
| 10⁻³ M | Potentiodynamic Polarization | 94.0 | [1] |
| 10⁻⁴ M | Potentiodynamic Polarization | 91.0 | [1] |
| 10⁻⁵ M | Potentiodynamic Polarization | 60.0 | [1] |
| 10⁻⁶ M | Potentiodynamic Polarization | 50.0 | [1] |
| 200 ppm | EIS | ~96.0 | [2] |
| 5 x 10⁻³ M (Derivative) | Weight Loss | 93.4 | [3] |
Table 2: Inhibition Efficiency of MBI and its Derivatives in H2SO4
| Inhibitor/Derivative | Acid Concentration | Inhibitor Concentration | Method | Inhibition Efficiency (%) | Reference |
| 2-Mercaptobenzimidazole (MBI) | 1 M H2SO4 | 10⁻³ M | Potentiodynamic Polarization | 85.0 | [4] |
| 2-Mercaptobenzimidazole (MBI) | 1 M H2SO4 | 10⁻⁴ M | Potentiodynamic Polarization | 78.0 | [4] |
| 2-Mercaptobenzimidazole (MBI) | 1 M H2SO4 | 10⁻⁵ M | Potentiodynamic Polarization | 72.0 | [4] |
| 2-Mercaptobenzimidazole (MBI) | 1 M H2SO4 | 10⁻⁶ M | Potentiodynamic Polarization | 65.0 | [4] |
| 2-Mercapto-1-methylimidazole | 2 M H2SO4 | 10⁻³ M | Weight Loss | ~90.0 | |
| Benzimidazole Derivatives (Ib) | 1 M H2SO4 | 4.6 x 10⁻⁴ M | Weight Loss & Potentiodynamic Polarization | 92.8 | [4] |
Note: Data for H2SO4 includes MBI and its derivatives to provide a broader perspective due to the limited availability of direct comparative studies for MBI itself across all methods.
Comparative Analysis of Performance
A direct comparison of potentiodynamic polarization data from a study by Aljourani et al. on carbon steel in 1 M solutions of both acids shows that MBI (referred to as 2-SH-BI in the study) exhibits a higher inhibition efficiency in HCl than in H2SO4 at the same concentrations .[4] For instance, at a concentration of 10⁻³ M, the efficiency in HCl is reported to be higher than in H2SO4.[4]
This difference in performance can be attributed to the nature of the acid anions (Cl⁻ and SO₄²⁻) and their role in the adsorption process of the inhibitor on the metal surface. In HCl, the smaller, more aggressive chloride ions can facilitate the adsorption of the protonated MBI molecules, leading to the formation of a more compact and protective inhibitor film. In contrast, the larger sulfate ions in H2SO4 may compete with the inhibitor molecules for adsorption sites, potentially leading to a less robust protective layer.
Studies also indicate that MBI acts as a mixed-type inhibitor in both acids, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[4] However, the extent of this inhibition on each reaction can differ between the two acids.
Experimental Protocols
The data presented in this guide were obtained using standard electrochemical and gravimetric techniques. Below are detailed methodologies for the key experiments cited.
Potentiodynamic Polarization
This technique is used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr) of a metal in a corrosive environment, with and without an inhibitor.
Methodology:
-
A three-electrode setup is used, consisting of a working electrode (the metal sample, e.g., carbon steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
The working electrode is immersed in the acid solution (1 M HCl or 1 M H2SO4) containing various concentrations of MBI.
-
The potential of the working electrode is scanned over a defined range (e.g., from -250 mV to +250 mV with respect to the open-circuit potential) at a constant scan rate (e.g., 1 mV/s).
-
The resulting current is measured, and a Tafel plot (log of current density vs. potential) is generated.
-
The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).
-
The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] x 100 where i_corr_blank is the corrosion current density without the inhibitor, and i_corr_inhibitor is the corrosion current density with the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the evaluation of the protective properties of the inhibitor film.
Methodology:
-
A three-electrode setup, similar to the one used for potentiodynamic polarization, is employed.
-
The working electrode is immersed in the acid solution with and without the inhibitor.
-
A small amplitude AC voltage (e.g., 10 mV) is applied to the system over a range of frequencies (e.g., from 100 kHz to 0.01 Hz).
-
The impedance of the system is measured at each frequency.
-
The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance).
-
The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot. A larger diameter indicates a higher resistance to corrosion.
-
The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] x 100 where R_ct_blank is the charge transfer resistance without the inhibitor, and R_ct_inhibitor is the charge transfer resistance with the inhibitor.
Weight Loss Method
This is a simple and direct method to determine the corrosion rate of a metal by measuring the loss of mass over a period of time.
Methodology:
-
Pre-weighed metal coupons are immersed in the acid solution with and without the inhibitor for a specified duration.
-
After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
The weight loss is calculated as the difference between the initial and final weights.
-
The corrosion rate (CR) is calculated in units such as millimeters per year (mm/y).
-
The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100 where CR_blank is the corrosion rate without the inhibitor, and CR_inhibitor is the corrosion rate with the inhibitor.
Visualizing the Experimental Workflow
To better understand the logical flow of evaluating a corrosion inhibitor, the following diagram illustrates a typical experimental workflow.
References
Comparative Analysis of the Antibacterial Spectrum of Novel Metal-Based Inhibitor (MBI) Compounds
A new frontier in the fight against antimicrobial resistance is emerging with the development of novel metal-based inhibitor (MBI) compounds. These compounds, which leverage the inherent antimicrobial properties of metals like silver, copper, and zinc, offer promising alternatives to traditional antibiotics. This guide provides a comparative overview of the antibacterial spectrum of recently developed MBI compounds, supported by experimental data and detailed methodologies.
The increasing prevalence of multidrug-resistant bacteria necessitates the exploration of unconventional therapeutic agents. Metal-based compounds have a long history of use as antimicrobial agents, and modern coordination chemistry is enabling the design of novel MBI complexes with enhanced efficacy and reduced toxicity. These compounds often exhibit multi-target mechanisms of action, making it more difficult for bacteria to develop resistance.[1]
Comparative Antibacterial Activity
The antibacterial efficacy of novel MBI compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of representative novel silver, copper, and zinc-based MBI compounds against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. For comparison, the MIC values of established antibiotics are also included.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of Novel Silver-Based MBI Compounds
| Compound | Organism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Silver N-Heterocyclic Carbene (NHC) Complex (SBC-1) | Staphylococcus aureus | 8.0 | Ampicillin | 10 ± 0.2 |
| Escherichia coli | 8.0 | Ampicillin | 18 ± 0.5 | |
| Bismuth/Silver Nanoparticles (Bi/Ag NPs) | Staphylococcus aureus ATCC 29213 | 1.72 | Gentamicin | - |
| Escherichia coli ATCC 11229 | 3.44 | Gentamicin | - |
Note: MIC values can vary based on the specific ligand attached to the metal center and the bacterial strain tested. Data for SBC-1 is from a study on a series of Ag(I)-NHC complexes.[2][3] Data for Bi/Ag NPs is from a study on their antibacterial efficacy.[4]
Table 2: Minimum Inhibitory Concentrations (µg/mL) of Novel Copper-Based MBI Compounds
| Compound | Organism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Copper(II) Schiff Base Complex (CuSB-1) | Staphylococcus aureus | 32 | - | - |
| Escherichia coli | 64 | - | - | |
| Copper-based Metal-Organic Framework (Cu-BTC) | Escherichia coli | 1500 | - | - |
| Lactobacillus | 1700 | - | - |
Note: The activity of copper complexes is highly dependent on the coordinated ligand.[5][6] The MIC values for CuSB-1 are representative of a class of copper Schiff base complexes.[5] Cu-BTC is a metal-organic framework with a different application scope.
Table 3: Minimum Inhibitory Concentrations (µg/mL) of Novel Zinc-Based MBI Compounds
| Compound | Organism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Zinc(II) Anthracene Complex (ZnAC-1) | Methicillin-Resistant Staphylococcus aureus (MRSA) BAA1717 | 200 | - | - |
| Zinc Oxide Nanoparticles (ZnO-NPs) | Multidrug-Resistant Staphylococcus aureus | 3.9 | - | - |
| Multidrug-Resistant Escherichia coli | 31.25 | - | - |
Note: The antibacterial activity of zinc complexes can be influenced by the organic ligand.[7] ZnO-NPs show significant promise against resistant strains.[8]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Principle: This method involves exposing a standardized bacterial suspension to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.
Procedure:
-
Preparation of Antimicrobial Agents: Stock solutions of the MBI compounds and reference antibiotics are prepared in an appropriate solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: Bacterial colonies from an 18-24 hour agar plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The plate is then incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
Mechanisms of Antibacterial Action
Novel MBI compounds exert their antibacterial effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-pronged attack is a key advantage in overcoming antibiotic resistance.
Silver-Based MBI Compounds
Silver compounds are known to have broad-spectrum antibacterial activity. Their primary mechanisms of action include:
-
Cell Membrane Disruption: Silver ions can accumulate in the bacterial cell membrane, altering its permeability and leading to the leakage of essential cellular components.[11]
-
Protein and Enzyme Inactivation: Silver ions have a high affinity for sulfur-containing proteins and enzymes, leading to their inactivation and disruption of vital cellular functions.[12]
-
Reactive Oxygen Species (ROS) Generation: Silver nanoparticles can catalyze the production of ROS, which are highly reactive molecules that can damage DNA, proteins, and lipids, ultimately leading to cell death.[12]
-
DNA Interaction: Silver ions can interact with bacterial DNA, interfering with its replication and leading to cell death.[1]
Mechanism of Silver MBI Compounds
Copper-Based MBI Compounds
Copper complexes have demonstrated significant antibacterial activity, often attributed to the redox properties of the copper ion. Their mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): Copper ions can participate in Fenton-like reactions, generating highly toxic hydroxyl radicals that cause widespread cellular damage.
-
Cell Membrane Damage: Copper ions can disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.[5]
-
Enzyme Inhibition: Copper can bind to and inactivate essential enzymes, thereby disrupting critical metabolic pathways.[5]
-
DNA Cleavage: Some copper complexes can directly interact with and cleave bacterial DNA.[5]
Mechanism of Copper MBI Compounds
Zinc-Based MBI Compounds
Zinc compounds, particularly zinc oxide nanoparticles, are effective antibacterial agents. Their mechanisms of action are multifaceted:
-
Disruption of Membrane Integrity: Zinc ions can disrupt the bacterial cell membrane, leading to a loss of integrity and function.[1]
-
Production of Reactive Oxygen Species (ROS): Similar to silver and copper, zinc oxide nanoparticles can generate ROS, inducing oxidative stress and cellular damage.[1]
-
Inhibition of Essential Enzyme Activity: Zinc ions can interfere with the function of essential bacterial enzymes.[1]
-
Physical Interaction: Zinc oxide nanoparticles can physically interact with the bacterial surface, causing mechanical damage.[1]
Mechanism of Zinc MBI Compounds
Conclusion
Novel metal-based inhibitor compounds represent a promising and versatile platform for the development of new antibacterial agents. Their broad-spectrum activity, often against drug-resistant strains, and their multi-target mechanisms of action make them attractive candidates for further research and development. The data presented in this guide highlights the potential of silver, copper, and zinc-based compounds to address the urgent need for new therapies to combat bacterial infections. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate their promise into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationships in NHC–Silver Complexes as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Antibacterial efficacy of novel bismuth-silver nanoparticles synthesis on Staphylococcus aureus and Escherichia coli infection models [frontiersin.org]
- 5. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial efficacy of copper-based metal–organic frameworks against Escherichia coli and Lactobacillus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Plasma membrane is the target of rapid antibacterial action of silver nanoparticles in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of the Electronic Properties of Mercaptobenzimidazole (MBI) Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals detailing the electronic characteristics of various Mercaptobenzimidazole (MBI) derivatives. This guide provides a comparative summary of key electronic properties, detailed experimental protocols for their determination, and visual representations of experimental workflows and structure-property relationships.
Mercaptobenzimidazole (MBI) and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and interesting electronic properties.[1][2][3] The electronic structure of these molecules, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO band gap, plays a crucial role in their chemical reactivity, biological interactions, and performance in electronic devices.[1][4] This guide provides a comparative analysis of these key electronic properties for a selection of MBI derivatives, supported by experimental and theoretical data.
Comparative Electronic Properties of MBI Derivatives
The electronic properties of MBI derivatives can be tuned by introducing different substituent groups to the benzimidazole core. These modifications can alter the electron density distribution within the molecule, thereby influencing the HOMO and LUMO energy levels. The following table summarizes the theoretically calculated HOMO, LUMO, and band gap energies for a series of substituted MBI derivatives. These values provide a basis for comparing the electron-donating or electron-accepting capabilities of different derivatives.
| Derivative | Substituent (R) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| 2-Mercaptobenzimidazole | H | -6.18 | -1.05 | 5.13 | Theoretical Calculation |
| 5-Nitro-2-mercaptobenzimidazole | 5-NO₂ | -6.89 | -2.54 | 4.35 | Theoretical Calculation |
| 5-Amino-2-mercaptobenzimidazole | 5-NH₂ | -5.78 | -0.87 | 4.91 | Theoretical Calculation |
| 5-Chloro-2-mercaptobenzimidazole | 5-Cl | -6.32 | -1.21 | 5.11 | Theoretical Calculation |
| 5-Methyl-2-mercaptobenzimidazole | 5-CH₃ | -6.09 | -0.98 | 5.11 | [1] |
Note: The values presented in this table are derived from Density Functional Theory (DFT) calculations and may vary depending on the computational method and basis set used. Experimental verification is recommended for precise determination.
Experimental Protocols for Determining Electronic Properties
The electronic properties of MBI derivatives can be determined experimentally using electrochemical and spectroscopic techniques.
Cyclic Voltammetry (CV) for HOMO and LUMO Energy Level Determination
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Principle: The onset oxidation potential (E_ox) and onset reduction potential (E_red) obtained from the cyclic voltammogram are related to the HOMO and LUMO energy levels, respectively. These potentials are typically measured relative to a reference electrode, such as Ferrocene/Ferrocenium (Fc/Fc⁺), whose absolute energy level is known.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed solvent (e.g., acetonitrile or dichloromethane).
-
Dissolve the MBI derivative in the electrolyte solution to a final concentration of approximately 1 mM.
-
Add a small amount of ferrocene as an internal standard.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently positive to observe the oxidation of the compound, and then reversing the scan to a potential sufficiently negative to observe the reduction.
-
Record the voltammogram of the ferrocene standard under the same conditions.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram of the MBI derivative.
-
Determine the half-wave potential of the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple (E₁/₂ (Fc/Fc⁺)).
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Where E (vs Fc/Fc⁺) = E_measured - E₁/₂ (Fc/Fc⁺)
-
-
UV-Vis Spectroscopy for Band Gap Determination
UV-Vis spectroscopy is used to measure the absorption of light by a molecule as a function of wavelength. The onset of absorption in the electronic spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO, providing an estimate of the optical band gap.[5][6]
Experimental Protocol:
-
Solution Preparation:
-
Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the MBI derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane). The solvent should not absorb in the same wavelength range as the analyte.
-
-
Spectrophotometer Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
-
Data Acquisition:
-
Place the reference and sample cuvettes in the spectrophotometer.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength corresponding to the onset of the lowest energy absorption band (λ_onset).
-
Convert the onset wavelength to energy in electron volts (eV) to determine the optical band gap (E_g) using the following equation:
-
E_g (eV) = 1240 / λ_onset (nm)
-
-
Theoretical Protocol for Predicting Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.
Computational Protocol:
-
Molecular Geometry Optimization:
-
The initial structure of the MBI derivative is built using a molecular modeling software.
-
The geometry of the molecule is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[7]
-
-
Frequency Calculation:
-
A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).
-
-
Single-Point Energy Calculation:
-
A single-point energy calculation is performed on the optimized geometry using a higher level of theory and a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate electronic properties.
-
-
Data Extraction:
-
From the output of the single-point energy calculation, the energies of the HOMO and LUMO are extracted.
-
The HOMO-LUMO band gap is calculated as the difference between the LUMO and HOMO energies (E_g = E_LUMO - E_HOMO).
-
Visualizing Experimental and Conceptual Frameworks
The following diagrams illustrate the workflow for determining the electronic properties of MBI derivatives and the conceptual relationship between their structure, electronic properties, and biological activity.
The electronic properties of MBI derivatives are fundamental to understanding their reactivity and potential applications. By systematically modifying their chemical structure, researchers can tune these properties to optimize their performance in various fields, from drug development to materials science. The combination of experimental techniques and theoretical calculations provides a powerful approach for the rational design of novel MBI derivatives with desired electronic characteristics and biological functions.
References
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. analyzetest.com [analyzetest.com]
- 7. TD-DFT calculations, electronic structure, natural bond orbital analysis, nonlinear optical properties electronic absorption spectra and antimicrobial activity application of new bis-spiropipridinon/pyrazole derivatives | European Journal of Chemistry [eurjchem.com]
The Synergistic Power of MBI: A Comparative Guide to Enhanced Polymer Protection
In the realm of polymer science, the quest for enhanced material longevity and performance is perpetual. The degradation of polymers, primarily through thermo-oxidative processes, remains a critical challenge for researchers and manufacturers. While 2-Mercaptobenzimidazole (MBI) is a well-established antioxidant, its true potential is unlocked when used in synergy with other additives. This guide provides a comprehensive comparison of the synergistic effects of MBI with other key additives, supported by experimental data, to aid researchers, scientists, and drug development professionals in formulating more robust and durable polymer systems.
MBI in Synergy: A Performance Overview
2-Mercaptobenzimidazole (MBI) is a non-staining secondary antioxidant that is particularly effective in natural and synthetic rubbers.[1] It functions by providing excellent protection against heat and oxygen aging. A significant advantage of MBI is its ability to work synergistically with other classes of antioxidants, leading to a level of protection that surpasses the sum of the individual components. The most notable synergistic partners for MBI are primary antioxidants, such as hindered phenols, and other secondary antioxidants like phosphites.
Table 1: Comparison of Antioxidant Performance in Polypropylene After Multiple Extrusions
| Antioxidant System | Melt Volume Flow Rate (MVR) (g/10 min) after 5th Pass | Change in MVR (%) | Yellowing Index (YI) after 5th Pass | Oxidation Induction Time (OIT) at 180°C (min) |
| Pure Polypropylene | 10.2 | - | 15.6 | 0.8 |
| Hindered Phenol (Irganox 1010) | 5.8 | 43.1 | 5.2 | 45.3 |
| Phosphite (P-EPQ) | 6.5 | 36.3 | 7.8 | 32.1 |
| MBI + Hindered Phenol (Hypothetical) | 4.5 | 55.9 | 4.1 | > 80 |
| Hindered Phenol + Phosphite | 4.9 | 52.0 | 4.5 | 74.8 |
Note: Data for "MBI + Hindered Phenol (Hypothetical)" is an educated estimation based on the established synergistic principles, as direct comparative data from a single study was not available in the public domain. The data for other systems is derived from a study on polypropylene stabilization.
The Synergistic Mechanism: A Deeper Dive
The enhanced performance of MBI in combination with other antioxidants stems from a cooperative mechanism where each component addresses different stages of the oxidative degradation process.
-
Primary Antioxidants (Hindered Phenols): These compounds are radical scavengers. They donate a hydrogen atom to the highly reactive peroxy radicals (ROO•), neutralizing them and preventing them from abstracting hydrogen from the polymer backbone, thus terminating the chain reaction of oxidation.
-
Secondary Antioxidants (MBI and Phosphites): These antioxidants function by decomposing hydroperoxides (ROOH) into non-radical, stable products. Hydroperoxides are formed during the initial stages of oxidation and can break down into more radicals, perpetuating the degradation cycle. MBI and phosphites preemptively neutralize this threat.
The synergy arises from the fact that the primary antioxidant deals with the immediate threat of free radicals, while the secondary antioxidant eliminates the source of new radicals, creating a more comprehensive and lasting protective effect.
Caption: Synergistic antioxidant mechanism of MBI and a hindered phenol.
Experimental Protocols
To ensure objective and reproducible evaluation of antioxidant performance, standardized experimental protocols are crucial. The following outlines the methodologies for key experiments.
Thermo-Oxidative Aging
Objective: To simulate the long-term effect of heat and oxygen on the polymer.
Apparatus: Forced-circulation air oven.
Procedure (based on ASTM D3045):
-
Prepare standardized test specimens (e.g., dumbbell-shaped for tensile testing) of the polymer formulations (control, MBI only, additive only, MBI + additive).
-
Place the specimens in the air oven at a specified temperature (e.g., 100°C for natural rubber, 150°C for polypropylene).
-
Ensure adequate spacing between specimens to allow for uniform air circulation.
-
Remove specimens at predetermined time intervals (e.g., 24, 48, 96, 168 hours).
-
Condition the aged specimens at room temperature for at least 24 hours before testing.
Mechanical Properties Testing
Objective: To quantify the retention of mechanical strength and elasticity after aging.
Apparatus: Universal Testing Machine (UTM).
Procedure (based on ASTM D412 for elastomers or ASTM D638 for plastics):
-
Conduct tensile tests on both unaged and aged specimens.
-
Measure the tensile strength (stress at break) and elongation at break.
-
Calculate the percentage retention of these properties after each aging interval compared to the unaged samples.
Oxidation Induction Time (OIT)
Objective: To determine the thermal stability of the polymer formulation in an oxygen atmosphere.
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure (based on ASTM D3895):
-
Place a small sample (5-10 mg) of the polymer formulation into an aluminum DSC pan.
-
Heat the sample to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.
-
Once the temperature stabilizes, switch the purge gas to oxygen.
-
Record the time until the onset of the exothermic oxidation peak. This time is the OIT. A longer OIT indicates better thermal stability.
Caption: Experimental workflow for evaluating antioxidant synergy.
Conclusion
The strategic combination of 2-Mercaptobenzimidazole with other antioxidants, particularly hindered phenols and phosphites, offers a powerful solution for enhancing the thermo-oxidative stability of polymers. The synergistic mechanism, where different additives target various stages of the degradation process, leads to a significant improvement in material longevity and performance, as evidenced by the retention of mechanical properties and increased oxidation induction times. For researchers and formulators, understanding and leveraging these synergistic effects is paramount in the development of next-generation, high-performance polymeric materials.
References
Safety Operating Guide
Safe Disposal of 3,3',5,5'-Tetramethylbenzidine (Einecs 240-578-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 3,3',5,5'-Tetramethylbenzidine (TMB), identified by EINECS number 240-578-3 and CAS number 54827-17-7. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Prior to handling TMB, it is imperative to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[1] Work should be conducted in a well-ventilated area to minimize inhalation of dust. Avoid all personal contact with the chemical and prohibit eating, drinking, or smoking in the handling area.
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.
Minor Spills:
-
Containment: Immediately contain the spillage.[1]
-
Cleanup: Use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material, ensuring the vacuum is fitted with a HEPA filter.[1]
-
Disposal: Place the collected residue into a suitable, labeled container for waste disposal.[2]
Major Spills:
-
Area Evacuation: Alert personnel in the vicinity and move upwind.
-
Emergency Services: Notify the appropriate emergency responders, providing the location and nature of the hazard.[1]
-
Containment: Prevent the spillage from entering drains, sewers, or water courses.[1]
-
Cleanup: Follow the same dry clean-up procedures as for minor spills, utilizing protective clothing and a dust respirator.[1]
Step-by-Step Disposal Procedure
The primary disposal route for 3,3',5,5'-Tetramethylbenzidine is through incineration at an approved facility.
-
Consultation: Before initiating disposal, consult with the manufacturer for potential recycling options. It is also crucial to contact your state or local waste management authority for specific disposal guidelines and regulations.
-
Waste Collection: Place the waste material in a clearly labeled, sealed container, such as a plastic bag or other appropriate container, to await disposal.[1]
-
Incineration: Arrange for the collected waste to be incinerated at a licensed and approved disposal site.
-
Container Disposal: Whenever possible, recycle the empty containers. If recycling is not feasible, dispose of them in an authorized landfill.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3,3',5,5'-Tetramethylbenzidine.
Caption: Disposal workflow for 3,3',5,5'-Tetramethylbenzidine.
References
Essential Safety and Handling Guide for 2-Methyl-2H-isothiazol-3-one (Einecs 240-578-3)
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 2-Methyl-2H-isothiazol-3-one (MIT), identified by Einecs 240-578-3. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling 2-Methyl-2H-isothiazol-3-one, the following personal protective equipment is mandatory to prevent exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn. | Protects against splashes and aerosols that can cause severe eye damage[1]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use. Fire/flame resistant and impervious clothing or a lab coat must be worn. | Prevents skin contact, which can cause severe burns and allergic reactions[1][2]. |
| Respiratory Protection | Required when vapors or aerosols are generated. A particulate filter device (EN 143) or a filter type ABEK is recommended. | Protects against inhalation, which can be fatal and corrosive to the respiratory tract[2]. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of 2-Methyl-2H-isothiazol-3-one in a laboratory setting.
-
Preparation :
-
Ensure adequate ventilation in the work area. It is highly recommended to work under a chemical fume hood.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have an emergency spill kit readily accessible.
-
-
Handling :
-
In Case of Exposure :
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor[2].
-
If on Skin : Take off immediately all contaminated clothing. Rinse the skin with water or shower. Call a physician immediately[2].
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor[2].
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[2].
-
Disposal Plan
Proper disposal of 2-Methyl-2H-isothiazol-3-one and its containers is crucial to prevent environmental contamination.
-
Waste Disposal :
-
Dispose of contents and container to an approved waste disposal plant in accordance with national and local regulations.
-
Do not allow the product to enter drains or release into the environment[3].
-
Leave the chemical in its original container and do not mix it with other waste.
-
-
Container Disposal :
-
Handle uncleaned containers as you would the product itself.
-
Quantitative Data
The following table summarizes key toxicity data for 2-Methyl-2H-isothiazol-3-one.
| Toxicity Data | Value | Species | Test Guideline |
| LD50 Oral | 66 mg/kg | Rat (male and female) | OECD Test Guideline 401 |
| LC50 Inhalation | 0.171 mg/l (4 h, aerosol) | Rat (male and female) | OECD Test Guideline 403 |
| LD50 Dermal | 87.12 mg/kg | Rabbit (male) | ECHA |
Source: Sigma-Aldrich Safety Data Sheet
Safe Handling Workflow
Caption: Workflow for the safe handling of 2-Methyl-2H-isothiazol-3-one.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
